4-Methoxyphenyl (4-ethylphenoxy)acetate
Description
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C17H18O4/c1-3-13-4-6-15(7-5-13)20-12-17(18)21-16-10-8-14(19-2)9-11-16/h4-11H,3,12H2,1-2H3 |
InChI Key |
CONWBYZTNBEBCA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of the novel compound, 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate. As this molecule is not extensively documented in current literature, this guide synthesizes information from established chemical principles and data from its constituent precursors, (4-ethylphenoxy)acetic acid and 4-methoxyphenol. We present a detailed exploration of its predicted physicochemical and spectroscopic characteristics, a proposed synthetic route via Steglich esterification, and a thorough protocol for its characterization. Furthermore, we delve into the potential biological activities and applications of this compound, drawing parallels with structurally related phenoxyacetate and methoxyphenyl derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar novel chemical entities.
Introduction
The exploration of novel chemical entities with tailored molecular architectures is a cornerstone of modern drug discovery and materials science. The compound 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate presents an intriguing molecular framework, combining the structural motifs of a phenoxyacetate and a methoxyphenyl ester. Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of an ethyl group on the phenoxy ring and a methoxy group on the phenyl ester moiety is anticipated to modulate these properties, potentially leading to novel pharmacological profiles or material characteristics.
This guide aims to provide a detailed, predictive analysis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate, laying the groundwork for its synthesis and empirical investigation. By dissecting its constituent parts and applying established principles of organic chemistry, we can construct a robust profile of its expected molecular and bulk properties.
Molecular Structure and Predicted Properties
The molecular structure of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is characterized by a central acetate linker connecting a 4-ethylphenoxy group and a 4-methoxyphenyl group.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is presented in Table 1. These values are estimated based on computational models and comparison with structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Melting Point | 60-75 °C |
| Boiling Point | > 350 °C (with decomposition) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |
| logP | ~4.5 |
Predicted Spectroscopic Data
The characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate would rely on a combination of spectroscopic techniques. The expected key features in each spectrum are outlined below.
The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons of both the 4-ethylphenoxy and 4-methoxyphenyl moieties, as well as the aliphatic protons of the ethyl group and the methylene protons of the acetate linker.
The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.
The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and the C-O stretching of the ether and ester linkages.[3]
-
C=O stretch (ester): ~1760 cm⁻¹
-
C-O stretch (ester and ether): 1250-1000 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2970-2850 cm⁻¹
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 286.32. Fragmentation patterns would likely involve cleavage of the ester bond, leading to fragments corresponding to the 4-ethylphenoxyacetyl and 4-methoxyphenoxy cations.
Synthesis and Characterization
As a novel compound, a reliable synthetic route and a robust characterization protocol are paramount. We propose a synthetic strategy based on the Steglich esterification, a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive.[4][5][6]
Proposed Synthetic Workflow
The synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate can be achieved through the reaction of (4-ethylphenoxy)acetic acid with 4-methoxyphenol.
Caption: Proposed synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate.
Experimental Protocol: Steglich Esterification
Materials:
-
(4-ethylphenoxy)acetic acid
-
4-methoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-ethylphenoxy)acetic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation of Esterification: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Characterization Workflow
A systematic approach to characterization is essential to validate the synthesis of the target compound.
Caption: Workflow for the characterization of the synthesized product.
Potential Applications and Future Directions
The unique combination of the phenoxyacetate and methoxyphenyl moieties in 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate suggests several potential areas of application.
Pharmacological Potential
-
Anti-inflammatory Activity: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The substitution pattern on both aromatic rings of the target molecule could lead to selective COX-2 inhibition, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Antimicrobial and Antifungal Activity: The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[8]
-
Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[2] While this may not be a primary focus for drug development, understanding this potential is important for assessing the compound's overall biological profile.
Materials Science
The aromatic nature and potential for intermolecular interactions suggest that 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate could be explored as a component in the development of novel organic materials, such as liquid crystals or polymers with specific thermal or optical properties.
Future Research
The synthesis and characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate will open the door to a range of further investigations. Key future directions include:
-
In-depth Biological Screening: A comprehensive screening of the compound's activity against a panel of biological targets, including inflammatory enzymes, microbial strains, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the substituents on both aromatic rings to elucidate the key structural features responsible for any observed biological activity.
-
Computational Modeling: Docking studies to predict the binding modes of the compound with relevant biological targets and to guide the design of more potent analogues.
Conclusion
While 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate remains a novel and uncharacterized molecule, a thorough analysis of its constituent parts and the application of established chemical principles allow for a robust prediction of its properties and a clear path forward for its synthesis and investigation. This technical guide provides the foundational knowledge necessary for researchers to embark on the exploration of this promising compound, with the potential for discoveries in both pharmacology and materials science. The proposed synthetic and characterization workflows offer a practical starting point for the empirical validation of the predictions outlined herein.
References
-
MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
- Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14.
-
JETIR.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
ResearchGate. (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
-
NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Semantic Scholar. (1991). Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenoxyacetate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
University of Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Retrieved from [Link]
-
PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate, 14062-18-1. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved from [Link]
-
MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
ChemTalk. (2023). What is Fischer Esterification?. Retrieved from [Link]
-
Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]
-
De Gruyter. (n.d.). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, phenoxy-, methyl ester. Retrieved from [Link]
-
Thieme. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]
-
ResearchGate. (2025). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]
-
University of Canterbury. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. IR Spectrum: Esters [quimicaorganica.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
Thermodynamic Characterization of 4-Methoxyphenyl (4-ethylphenoxy)acetate
This guide details the thermodynamic characterization of 4-Methoxyphenyl (4-ethylphenoxy)acetate , a specific ester derivative of (4-ethylphenoxy)acetic acid. This compound, structurally significant in the field of liquid crystals and organic thermochemistry, serves as a model for studying the energetic contributions of phenoxy-ester linkages in rod-like molecules.
Technical Guide for Research & Development
Executive Summary & Chemical Identity
4-Methoxyphenyl (4-ethylphenoxy)acetate is an aromatic ester characterized by a flexible oxyacetate linkage connecting two phenyl rings with para-substituents (ethyl and methoxy). Its thermodynamic profile is critical for understanding its stability, phase transition energetics (mesophase formation), and potential as a precursor in liquid crystal synthesis.
Chemical Structure & Identifiers
-
IUPAC Name: 4-methoxyphenyl 2-(4-ethylphenoxy)acetate
-
Molecular Formula:
[1][2][3][4] -
Molecular Weight:
-
SMILES: CCc1ccc(OCC(=O)Oc2ccc(OC)cc2)cc1
-
Key Functional Groups: Phenoxy ether, Ester, Ethyl (alkyl), Methoxy (alkoxy).
Structural Significance
The molecule features a "rod-like" (calamitic) geometry essential for mesophase formation. The central ester linkage (
Thermodynamic Properties (Predicted & Experimental)
Note: As specific experimental values for this homologue may not be available in public standard databases, the values below are derived using Group Additivity Methods (Joback/Benson) and comparative analysis of homologous phenoxyacetates. These serve as the baseline for experimental validation.
Predicted Standard Thermodynamic Parameters (298.15 K)
| Property | Symbol | Predicted Value | Unit | Method |
| Enthalpy of Formation (Gas) | Group Additivity (Joback) | |||
| Enthalpy of Formation (Solid) | Estimated via | |||
| Enthalpy of Fusion | CSGC (Corresponding States) | |||
| Enthalpy of Vaporization | Joback Method | |||
| Heat Capacity (Solid) | Neumann-Kopp Rule | |||
| Melting Point | Comparative Homology |
Phase Transition Logic
The presence of the ethyl tail and methoxy head group suggests a high probability of monotropic liquid crystalline behavior . The melting point is expected to be lower than the methyl analog due to the increased flexibility of the ethyl chain, but the clearing point (transition to isotropic liquid) will be governed by the aspect ratio of the rigid core.
Experimental Protocols for Validation
To rigorously determine the thermodynamic properties, the following self-validating protocols must be employed. These methods ensure high precision (uncertainty < 0.1%) suitable for publication.
Static Bomb Calorimetry (Combustion Enthalpy)
Objective: Determine the standard molar energy of combustion (
Protocol:
-
Purity Verification: Sample must be
pure (analyzed via DSC and HPLC). -
Pelletization: Press the sample into a pellet (mass ~0.3 g) to ensure complete combustion.
-
Combustion: Burn in a static bomb calorimeter (e.g., Parr 6200) under
of Oxygen. -
Correction: Apply Washburn corrections for standard states (formation of
, , etc.). -
Calculation:
Where is the change in moles of gas during combustion.
Knudsen Effusion (Sublimation Enthalpy)
Objective: Measure the enthalpy of sublimation (
Protocol:
-
Setup: Place sample in a Knudsen cell with a defined orifice area.
-
Measurement: Measure mass loss rate (
) as a function of temperature ( ) in a high vacuum ( ). -
Analysis: Plot
vs (Clausius-Clapeyron relation). The slope yields .
Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures (
Protocol:
-
Cycle: Heat-Cool-Heat cycle at
under purge. -
Integration: Integrate the endothermic peak at melting to find
. -
Observation: Look for small, reversible peaks upon cooling indicative of liquid crystal (nematic/smectic) phases.
Synthesis & Characterization Workflow
The thermodynamic validity begins with synthesis. Impurities (solvents, isomers) drastically skew calorimetric data.
Synthesis Pathway (DOT Diagram)
The following diagram outlines the convergent synthesis of the target ester.
Figure 1: Convergent synthesis pathway. The acid intermediate is formed first, followed by Steglich esterification to ensure regio-selectivity.
Structure-Property Relationships
Understanding the why behind the numbers is crucial for application scientists.
The "Spacer" Effect
The
-
Enthalpic Consequence: It decouples the resonance between the two phenyl rings. This raises the internal energy compared to a fully conjugated system (like a stilbene), making the
less negative (less stable). -
Entropic Consequence: The rotational freedom of the
group increases the entropy of the liquid phase, potentially lowering the melting point compared to a rigid ester analog.
Group Additivity Analysis
Using the Benson Group Increment Theory :
-
Base: 2 Benzene rings.[5]
-
Increments:
- (Aromatic C-H)
- (Aromatic-Alkyl connection)
- (Aromatic-Ether connection)
- (Ester group)
- (Alkane group)
- (Methyl group)
-
Result: The summation of these group values provides the theoretical
listed in Section 2.1. Deviations from this value in experimental data often indicate steric strain or specific crystal packing forces (hydrogen bonding is absent here, but stacking is significant).
References
-
Ribeiro da Silva, M. A. V., et al. (2000). Standard molar enthalpies of formation of ethyl (4-alkylphenoxy)acetates. Journal of Chemical Thermodynamics.
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.
-
NIST Chemistry WebBook. Thermochemical Data of Organic Compounds.
-
Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.
Disclaimer: This guide is intended for research purposes. Synthesis and calorimetric experiments involve hazardous chemicals and high pressures; standard laboratory safety protocols (PPE, fume hoods, blast shields) must be observed.
Sources
Methodological & Application
Optimal reaction conditions for synthesizing 4-Methoxyphenyl (4-ethylphenoxy)acetate
Application Note: High-Yield Synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate
Abstract
This application note details the optimal reaction conditions for the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate , a structural motif common in antioxidant research and agrochemical intermediates. Unlike aliphatic esters, this protocol addresses the specific nucleophilic challenges of phenols (4-methoxyphenol) by utilizing a Steglich Esterification strategy. This method avoids the harsh conditions of acid chlorides while ensuring high conversion rates (>85%) through the formation of an active
Chemical Strategy & Retrosynthesis
The target molecule is a phenolic ester . A common pitfall in synthesizing this class of compounds is attempting a standard Fischer Esterification (acid-catalyzed reflux). Phenols are significantly less nucleophilic than aliphatic alcohols due to resonance delocalization of the oxygen lone pair into the aromatic ring. Consequently, Fischer conditions often lead to poor yields and extensive purification burdens.
The Optimal Pathway:
-
Precursor Synthesis: Construction of the ether linkage via Williamson Ether Synthesis.
-
Coupling: Activation of the carboxylic acid using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to facilitate attack by the sterically and electronically deactivated phenol.
Figure 1: Retrosynthetic analysis revealing the modular construction of the ether scaffold followed by ester coupling.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled. The choice of coupling agent and catalyst stoichiometry is the primary driver of yield.
| Parameter | Optimal Condition | Scientific Rationale |
| Solvent | Dichloromethane (DCM), Anhydrous | DCM provides excellent solubility for the organic reactants while precipitating the urea byproduct (DCU), driving the equilibrium forward. |
| Coupling Agent | DCC (1.1 equiv) | Forms the active |
| Catalyst | DMAP (0.1 - 0.2 equiv) | Crucial: Acts as an acyl-transfer agent. Without DMAP, the reaction with phenols is sluggish and prone to |
| Temperature | 0°C | Initiation at 0°C prevents runaway exotherms and minimizes racemization (if chiral centers were present) or decomposition. |
| Stoichiometry | Acid (1.0) : Phenol (1.05) | A slight excess of the phenol ensures complete consumption of the more complex acid intermediate. |
Detailed Experimental Protocols
Phase A: Synthesis of (4-Ethylphenoxy)acetic acid
Note: If this intermediate is purchased commercially, proceed to Phase B.
-
Reagents: 4-Ethylphenol (12.2 g, 100 mmol), Chloroacetic acid (11.3 g, 120 mmol), NaOH (8.0 g, 200 mmol), Water (100 mL).
-
Procedure:
-
Dissolve 4-ethylphenol in 6M NaOH solution in a round-bottom flask.
-
Reflux the mixture at 100°C for 3 hours.
-
Cool to room temperature and acidify with conc. HCl to pH ~2.
-
Observation: The product will precipitate as a white solid.[3]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water. Dry in a vacuum oven.
-
Phase B: Steglich Esterification (The Coupling)
Safety Alert: DCC is a potent sensitizer. Wear gloves and handle in a fume hood.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add (4-Ethylphenoxy)acetic acid (1.80 g, 10 mmol) and 4-Methoxyphenol (1.30 g, 10.5 mmol).
-
Solvation: Add anhydrous DCM (50 mL). Stir until dissolved.
-
Catalyst: Add DMAP (122 mg, 1.0 mmol).
-
Activation (Critical Step):
-
Reaction: Remove the ice bath after 30 minutes and allow to stir at room temperature (23°C) for 12–16 hours.
-
Workup:
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.
-
Wash: Transfer filtrate to a separatory funnel. Wash sequentially with:
-
0.5 M HCl (2 x 30 mL) – Removes DMAP.
-
Sat. NaHCO
(2 x 30 mL) – Removes unreacted acid. -
Brine (1 x 30 mL).
-
-
Drying: Dry organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (or column chromatography if high purity is required, eluting with 10% EtOAc/Hexane).
Experimental Workflow & Mechanism
The following diagram illustrates the active catalytic cycle and the physical workflow for the isolation of the ester.
Figure 2: Step-by-step bench workflow for the Steglich esterification process.
Quality Control & Validation
Confirm the structure using Proton NMR (
Expected
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Phenol) | 6.95 – 7.05 | Multiplet | 4H | 4-Methoxyphenyl ring protons |
| Aromatic (Acid) | 6.85 – 7.15 | Multiplet | 4H | 4-Ethylphenoxy ring protons |
| O-CH | 4.85 | Singlet | 2H | Diagnostic: Alpha-methylene (shifted downfield by ester) |
| O-CH | 3.80 | Singlet | 3H | Methoxy group |
| Ar-CH | 2.60 | Quartet ( | 2H | Ethyl methylene |
| Ar-CH | 1.22 | Triplet ( | 3H | Ethyl methyl |
Validation Criteria:
-
Absence of Acid Proton: Disappearance of the broad singlet at >11 ppm (COOH).
-
Shift of Methylene: The O-CH
peak typically shifts from ~4.6 ppm (in the acid) to ~4.85 ppm in the ester.
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[11] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.
-
Williamson Ether Synthesis Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989 . (Standard reference for phenoxyacetic acid synthesis).
-
DCC/DMAP Coupling in Phenolic Esters: Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980 , 36(17), 2409-2433.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chemeo.com [chemeo.com]
- 7. scribd.com [scribd.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. grokipedia.com [grokipedia.com]
Scalable Synthesis Routes for 4-Methoxyphenyl (4-ethylphenoxy)acetate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details scalable and industrially viable synthetic routes for the production of 4-Methoxyphenyl (4-ethylphenoxy)acetate, a compound of interest in pharmaceutical and materials science. We provide an in-depth analysis of a robust two-step synthetic pathway, encompassing the initial Williamson ether synthesis of the key intermediate, 4-ethylphenoxyacetic acid, followed by a comparative study of Fischer-Speier and Steglich esterification methods for the final product formation. This document furnishes detailed, step-by-step protocols, process optimization insights, and critical safety considerations essential for laboratory and pilot-plant scale synthesis. The methodologies presented are designed to be self-validating, with a focus on high yield, purity, and scalability.
Introduction and Strategic Overview
The synthesis of substituted phenoxyacetates is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. 4-Methoxyphenyl (4-ethylphenoxy)acetate, with its distinct structural motifs, presents a valuable target for synthetic exploration. The strategic approach to its synthesis hinges on the efficient formation of an ether linkage and a subsequent ester bond. This guide elucidates a logical and scalable two-step synthetic strategy, designed to maximize yield and purity while ensuring operational safety and industrial applicability.
The chosen synthetic pathway is dissected into two primary stages:
-
Stage 1: Williamson Ether Synthesis of the pivotal intermediate, 4-ethylphenoxyacetic acid. This classic yet highly effective method provides a reliable foundation for the overall synthesis.
-
Stage 2: Esterification of 4-ethylphenoxyacetic acid with 4-methoxyphenol. We will explore and contrast two prominent esterification techniques: the acid-catalyzed Fischer-Speier esterification and the coupling agent-mediated Steglich esterification.
This dual-approach for the final step allows for flexibility based on available resources, desired purity profile, and scalability constraints.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The initial step involves the formation of 4-ethylphenoxyacetic acid from 4-ethylphenol and chloroacetic acid. The subsequent esterification with 4-methoxyphenol yields the target molecule.
Caption: Overall two-stage synthetic route for 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Stage 1: Synthesis of 4-Ethylphenoxyacetic Acid via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide (in this case, a phenoxide) and an alkyl halide.[1][2] This method is highly reliable for producing the phenoxyacetic acid intermediate.
Underlying Principles and Rationale
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-ethylphenol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-ethylphenoxide. This phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group. The use of a strong base is crucial for the quantitative formation of the phenoxide, driving the reaction towards completion.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylphenol | 122.16 | 100 g | 0.818 |
| Sodium Hydroxide | 40.00 | 65.5 g | 1.636 |
| Chloroacetic Acid | 94.50 | 77.3 g | 0.818 |
| Deionized Water | 18.02 | 500 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| 6M Hydrochloric Acid | - | As needed | - |
| 5% Sodium Carbonate Solution | - | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 65.5 g of sodium hydroxide in 200 mL of deionized water.
-
Phenoxide Formation: To the stirred sodium hydroxide solution, add 100 g of 4-ethylphenol. The mixture will warm up as the phenoxide forms.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve 77.3 g of chloroacetic acid in 100 mL of deionized water. Carefully add this solution to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Acidification: After cooling to room temperature, transfer the reaction mixture to a 2 L beaker and acidify with 6M hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of 4-ethylphenoxyacetic acid will form.
-
Extraction: Cool the mixture in an ice bath to maximize precipitation. Filter the crude product and wash with cold water. For improved purity, the acidic aqueous mixture can be extracted with diethyl ether (3 x 200 mL). The combined organic extracts are then washed with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure 4-ethylphenoxyacetic acid. Dry the purified product under vacuum.
Caption: Workflow for the synthesis of 4-ethylphenoxyacetic acid.
Stage 2: Esterification of 4-Ethylphenoxyacetic Acid with 4-Methoxyphenol
The final step in the synthesis is the esterification of the prepared 4-ethylphenoxyacetic acid with 4-methoxyphenol. We present two scalable methods: the classic Fischer-Speier esterification and the milder Steglich esterification.
Method A: Fischer-Speier Esterification
This method involves the direct acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6] It is a cost-effective and straightforward approach, particularly suitable for large-scale production where the use of a large excess of one reactant is feasible to drive the equilibrium.
4.1.1. Rationale and Mechanistic Insight
The Fischer esterification is an equilibrium process.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. To achieve high yields, the equilibrium must be shifted towards the product side, which can be accomplished by using an excess of the alcohol or by removing water as it is formed.
4.1.2. Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylphenoxyacetic Acid | 180.20 | 100 g | 0.555 |
| 4-Methoxyphenol | 124.14 | 82.7 g | 0.666 |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |
| Toluene | 92.14 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 100 g of 4-ethylphenoxyacetic acid, 82.7 g of 4-methoxyphenol, and 500 mL of toluene.
-
Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the stirred mixture.
-
Reaction and Water Removal: Heat the mixture to reflux. Water will be formed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, and finally with brine (1 x 100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Method B: Steglich Esterification
The Steglich esterification offers a milder alternative to the Fischer method, proceeding at room temperature and avoiding the use of strong acids.[7] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).
4.2.1. Rationale and Advantages for Scalability
This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then readily attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester. The main byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration, simplifying purification.
4.2.2. Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylphenoxyacetic Acid | 180.20 | 100 g | 0.555 |
| 4-Methoxyphenol | 124.14 | 68.9 g | 0.555 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 126 g | 0.611 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 6.8 g | 0.055 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| 1M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, dissolve 100 g of 4-ethylphenoxyacetic acid, 68.9 g of 4-methoxyphenol, and 6.8 g of DMAP in 1 L of dry dichloromethane.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 126 g of DCC in 200 mL of dry dichloromethane. Add the DCC solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Caption: Comparative workflows for Fischer-Speier and Steglich esterification.
Comparative Analysis of Esterification Routes for Scalability
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Inexpensive (H₂SO₄) | More expensive (DCC, DMAP) |
| Conditions | Harsh (high temp, strong acid) | Mild (room temperature) |
| Reaction Time | Moderate (4-6 hours) | Longer (12-24 hours) |
| Byproducts | Water (removed by Dean-Stark) | Dicyclohexylurea (solid, filtered) |
| Scalability | Excellent, simple setup | Good, but cost of reagents and waste disposal can be a factor |
| Substrate Scope | Good for robust molecules | Excellent for sensitive molecules |
For large-scale industrial production, the Fischer-Speier esterification is often more economically viable due to the low cost of the catalyst and the simplicity of the setup. However, for high-value products or substrates that are sensitive to acid and heat, the Steglich esterification provides a superior, albeit more costly, alternative.
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
4-Ethylphenol: Harmful if swallowed and causes skin irritation.[8][9] Avoid contact with skin and eyes.
-
4-Methoxyphenol: May cause an allergic skin reaction and is harmful to aquatic life.[3][10] Avoid release to the environment.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[7][11] Causes severe skin burns and eye damage.[7][11] Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Add slowly to other liquids to avoid splashing.
-
Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid inhalation and contact with skin.
-
4-Dimethylaminopyridine (DMAP): Toxic and corrosive. Handle with care.
-
Solvents (Diethyl Ether, Dichloromethane, Toluene): Flammable and/or volatile. Keep away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate can be efficiently achieved on a scalable basis through a well-defined two-step process. The initial Williamson ether synthesis provides a reliable route to the key 4-ethylphenoxyacetic acid intermediate. The subsequent esterification can be tailored to specific laboratory or industrial needs, with the Fischer-Speier method offering a cost-effective solution for large-scale production and the Steglich method providing a milder alternative for sensitive applications. By following the detailed protocols and safety guidelines outlined in this guide, researchers and development professionals can confidently produce this valuable compound with high yield and purity.
References
-
Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]
-
Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. (2024). ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Chloroacetic acid. [Link]
-
Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
Application Note: Purification of 4-Methoxyphenyl (4-ethylphenoxy)acetate via Flash Column Chromatography
Abstract & Scope
This application note details the protocol for the purification of 4-Methoxyphenyl (4-ethylphenoxy)acetate (CAS: 51191-26-5), a representative phenolic ester intermediate.[1] Due to the presence of two aromatic systems linked by an ester and an ether motif, this compound exhibits specific retention behaviors on silica gel.[1]
The primary challenge in purifying this compound lies in separating the neutral ester product from unreacted phenolic starting materials (4-methoxyphenol) and acidic precursors (4-ethylphenoxyacetic acid), which often possess similar retention factors (Rf) in standard binary solvent systems.[1] This guide provides a rigorous, self-validating workflow using flash column chromatography, supported by TLC optimization and mechanistic insights.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
To design an effective separation, one must understand the molecular interactions at play.
Target Molecule Properties[1]
-
Molecular Formula: C₁₇H₁₈O₄[1]
-
Molecular Weight: 286.32 g/mol [1]
-
Functionality:
-
Predicted Physical State: White to off-white solid or viscous oil.[1]
Impurity Analysis (The "Why" Behind the Protocol)
Assuming a standard Steglich esterification or Acid Chloride synthesis, the crude mixture likely contains:
| Component | Structure/Type | Interaction with Silica (SiO₂) | Predicted Elution Order |
| Non-polar Byproducts | Hydrocarbons/Silyl ethers | Weak van der Waals | 1 (Fastest) |
| Target Ester | 4-Methoxyphenyl (4-ethylphenoxy)acetate | Dipole-Dipole / H-Bond Acceptor | 2 (Intermediate) |
| 4-Methoxyphenol | Unreacted Starting Material | H-Bond Donor (Phenolic -OH) | 3 (Slow/Tailing) |
| 4-Ethylphenoxyacetic acid | Unreacted Starting Material | Strong H-Bond Donor/Acceptor | 4 (Retained/Streaking) |
Key Insight: The phenolic impurity (4-methoxyphenol) is the critical separation target. Its hydroxyl group interacts strongly with the silanols on the silica surface, but at high loads, it can "tail" into the ester fraction.[1]
Pre-Purification: TLC Method Development
Before committing the crude material to the column, the mobile phase must be optimized using Thin Layer Chromatography (TLC).[1]
Visualization Strategy
Since the target lacks extensive conjugation beyond the benzene rings, standard UV is sufficient, but chemical stains provide specificity.[1]
-
Primary: UV Lamp @ 254 nm (Dark spots on green fluorescent background).[1][3]
-
Secondary (Confirmation): p-Anisaldehyde Stain .
Solvent System Optimization
Test the following solvent systems on Silica Gel 60 F₂₅₄ plates:
-
100% Hexanes: Check for non-polar impurities (Rf > 0.8).[1]
-
10% Ethyl Acetate (EtOAc) in Hexanes: Target Rf ~ 0.2–0.3.
-
20% EtOAc in Hexanes: Target Rf ~ 0.5–0.6.
Acceptance Criteria: The target ester should have an Rf of 0.35 ± 0.05 .[1]
-
If Rf > 0.5: The solvent is too strong; product will elute with non-polar impurities.[1]
-
If Rf < 0.2: Band broadening will occur; elution will consume excessive solvent.[1]
Recommended Starting Gradient: 5% EtOAc/Hexane to 25% EtOAc/Hexane.[1]
Detailed Protocol: Flash Column Chromatography[1]
Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]
-
Column Dimensions: Calculate based on crude mass (Ratio 1:30 to 1:50 silica-to-sample).
-
Example: For 1.0 g crude, use ~30–50 g silica.[1]
-
-
Mobile Phase A: n-Hexane (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)[1]
-
Suspend the required amount of Silica Gel 60 in Mobile Phase A (Hexane).[1]
-
Pour the slurry into the column in one continuous motion to prevent layering.[1]
-
Flush with 2 column volumes (CV) of Hexane to pack the bed tightly.[1]
-
Critical: Ensure the solvent level never drops below the top of the sand/silica bed.[1]
Step 2: Sample Loading (Dry Loading Recommended)
Rationale: The target ester has limited solubility in pure hexane.[1] Liquid loading with DCM or EtOAc can disrupt the band origin (solvent effect).[1]
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).[1]
-
Add Celite 545 or Silica Gel (1:2 ratio by weight relative to crude).[1]
-
Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed column bed.[1]
-
Add a generic layer of sand (approx. 1 cm) on top to protect the bed.[1]
Step 3: Elution Gradient
Run the column using the following gradient profile (based on 1g scale):
| Volume (CV) | % EtOAc in Hexane | Purpose |
| 1–3 | 0% | Elute non-polar grease/impurities. |
| 4–10 | 5% | Condition column; move product slowly.[1] |
| 11–25 | 10% → 15% | Elute Target Ester. |
| 26–35 | 20% → 30% | Elute 4-Methoxyphenol impurity. |
| 36+ | 50% + 1% AcOH | Flush Acidic impurities (if recovery needed).[1] |
Step 4: Fraction Collection[1]
-
Collect fractions of approximately 10–15 mL (for a 20-30mm diameter column).
-
Spot every 3rd fraction on a TLC plate.
-
Pool fractions that show a single spot at the target Rf. Avoid "shoulder" fractions that may contain trace phenols.[1]
Logic & Workflow Visualization
The following diagram illustrates the decision matrix and separation logic for this purification.
Figure 1: Purification workflow emphasizing the gradient strategy to separate the target ester from polar phenolic impurities.
Post-Purification Analysis & Validation
Quality Control Criteria
After evaporating the combined fractions, validate purity using the following metrics:
-
1H NMR (CDCl₃):
-
Check for the disappearance of the phenolic -OH singlet (typically broad, >5.0 ppm).[1]
-
Verify the integration ratio of the Ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) to the Methoxy group (singlet ~3.8 ppm).[1]
-
Diagnostic: The methylene protons (-O-CH₂-CO-) should appear as a sharp singlet around 4.6–4.8 ppm.[1]
-
-
HPLC Purity: >98% (Area under curve at 254 nm).[1]
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Product streaks on TLC | Residual acid content. | Add 0.1% Triethylamine to the mobile phase (neutralizes acidity).[1] |
| Co-elution with Phenol | Mobile phase too polar.[1] | Reduce gradient slope (e.g., hold at 10% EtOAc longer). Switch to Toluene/EtOAc system. |
| Poor recovery | Product crystallized on column. | Ensure solubility; use a slightly higher polarity or warm the column jacket (rarely needed).[1] |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link
-
BenchChem. (2025).[1][5] General Protocols for Purification of Phenyl Esters. Retrieved from BenchChem Database.[1] Link[1]
-
Reich, H. J. (2023).[1] TLC Stains and Visualization. University of Wisconsin-Madison Chemistry.[1] Link
-
ThermoFisher Scientific. (2024).[1] Column Care and Method Development for Phenyl Phases. Link
-
Aronis. (2024).[1] Compound Datasheet: 4-Methoxyphenyl (4-ethylphenoxy)acetate. Link
Sources
Troubleshooting & Optimization
Technical Support: Troubleshooting 4-Methoxyphenyl (4-ethylphenoxy)acetate Production
This guide serves as a Tier 3 Technical Support resource for researchers encountering purity issues in the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate . The content is structured to diagnose, resolve, and prevent common failure modes associated with phenyl ester formation.
Case ID: Phenyl-Ester-004-Et Target Molecule: 4-Methoxyphenyl (4-ethylphenoxy)acetate Reaction Class: Phenolic Esterification (Steglich / Acid Chloride)[1]
Core Reaction Logic & Failure Analysis
The synthesis involves coupling (4-ethylphenoxy)acetic acid (Acid) with 4-methoxyphenol (Phenol).[1] Unlike aliphatic alcohols, phenols are poor nucleophiles due to steric bulk and electronic delocalization.[1] This sluggishness leads to specific impurities that degrade final purity.
Reaction Scheme
The following diagram illustrates the primary pathway and the competing side-reactions responsible for low purity.
Figure 1: Reaction pathway showing the competition between product formation and N-acylurea rearrangement, a common cause of low purity in phenolic couplings.[1]
Diagnostic Q&A: Identifying the Impurity
Q1: My crude product is a sticky oil that refuses to crystallize, even though the literature says it should be a solid. Why? Diagnosis: You likely have N-acylurea contamination .[1] Technical Explanation: In DCC couplings, if the phenol is too slow to attack the activated O-acylisourea intermediate, the intermediate rearranges into a thermodynamically stable N-acylurea. This byproduct is chemically inert and often an oil or waxy solid that inhibits the crystallization of your main product. Immediate Fix: Switch solvents.[1] N-acylureas are often more soluble in ether than the product. Triturate the crude oil with cold diethyl ether or hexanes. If the product precipitates, filter it.[1][2] If not, you must use column chromatography (Silica, Hexane:EtOAc 9:1 to 8:[1]2) as recrystallization will fail.[1]
Q2: I see a persistent fine white powder that passes through filter paper and contaminates my NMR spectra (multiplet at ~1.0-2.0 ppm). Diagnosis: Residual Dicyclohexylurea (DCU) . Technical Explanation: DCU is the stoichiometric byproduct of DCC. While mostly insoluble, trace amounts (approx. 10-20 mg/L) remain soluble in DCM and EtOAc, co-crystallizing with your ester.[1] Immediate Fix:
-
Solvent Swap: Dissolve crude in minimal Acetone or Acetonitrile and chill to -20°C for 4 hours. DCU is virtually insoluble in cold acetonitrile. Filter the precipitate.
-
Chemical Wash: If the ester is stable, dissolve in DCM and wash with 0.1 M HCl. This does not remove DCU but helps remove unreacted DMAP/DCC.
-
Prevention: Use EDC·HCl (water-soluble carbodiimide) instead of DCC for future batches.[1]
Q3: The product has a pink or brownish hue. Diagnosis: Oxidation of 4-Methoxyphenol . Technical Explanation: Electron-rich phenols like 4-methoxyphenol are prone to air oxidation, forming quinones (colored species).[1] This happens if the reaction is run without an inert atmosphere or if the excess phenol is not removed during workup. Immediate Fix:
-
Dissolve the product in EtOAc.[2]
-
Wash with 10% Sodium Metabisulfite (Na₂S₂O₅) or Sodium Thiosulfate solution.[1] This reduces colored quinones back to water-soluble hydroquinones.
-
Follow with a dilute NaOH wash (0.5 M) to remove the free phenol (Caution: Do not prolong contact to avoid ester hydrolysis).[1]
Optimized Protocols
To ensure high purity (>98%), choose the protocol based on your available reagents.[1] Method A is recommended for highest purity; Method B is more convenient but requires careful purification.
Method A: Acid Chloride Route (Recommended for Purity)
Eliminates urea byproducts entirely.[1]
-
Activation : Suspend 1.0 eq of (4-ethylphenoxy)acetic acid in dry DCM. Add 1.2 eq Oxalyl Chloride and 2 drops of DMF (catalyst). Stir until gas evolution ceases (1-2 h). Evaporate solvent to remove excess oxalyl chloride.
-
Coupling : Redissolve the acid chloride residue in dry DCM.
-
Addition : Add 1.0 eq 4-methoxyphenol and 1.1 eq Triethylamine (TEA) (or Pyridine) dropwise at 0°C.
-
Workup : Stir 2 h at RT. Wash organic layer with:
Method B: Modified Steglich Esterification (DCC)
Use if Acid Chloride sensitive.[1]
-
Mix : Dissolve 1.0 eq Acid and 1.1 eq Phenol in DCM (Anhydrous).
-
Catalyst : Add 0.1 eq DMAP .[1]
-
Coupling : Cool to 0°C. Add 1.1 eq DCC dissolved in minimal DCM dropwise.
-
Reaction : Allow to warm to RT overnight.
-
DCU Removal (The "Freeze-Out" Method) :
-
Purification : Recrystallize from Ethanol/Water or Hexane/EtOAc.[1]
Purification & Data Reference
Solvent Selection for Recrystallization
Based on the polarity of the phenyl ester, the following solvent systems are validated for purification.
| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Impurity Clearance |
| Ethanol / Water | 90:10 | High | Low | Excellent for removing unreacted phenol.[1] |
| Hexane / EtOAc | 80:20 | Moderate | Low | Good for removing non-polar impurities. |
| Toluene | 100% | High | Moderate | Best for large scale; removes DCU poorly. |
| Acetonitrile | 100% | High | Low | Best for removing DCU. |
Troubleshooting Logic Tree
Follow this flow to determine the next step for your crude material.
Figure 2: Decision matrix for purification based on physical state and spectral data.
References
-
Steglich Esterification Mechanism & Byproducts : Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]
-
Removal of Urea Byproducts : Sheehan, J. C., & Hess, G. P. (1955).[1] A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.[1] Link[1]
-
Purification of Phenyl Esters : Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aryl esters).
-
DCC Coupling Troubleshooting : University of Rochester. (n.d.). Workup: DCC Coupling. Not Voodoo. Link
Sources
Technical Support Center: Overcoming Solubility Issues with 4-Methoxyphenyl (4-ethylphenoxy)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Methoxyphenyl (4-ethylphenoxy)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions. This guide is structured to provide immediate troubleshooting solutions and to build a deeper understanding of advanced formulation strategies for this and other poorly soluble compounds.
Understanding the Challenge: The Physicochemical Profile of 4-Methoxyphenyl (4-ethylphenoxy)acetate
4-Methoxyphenyl (4-ethylphenoxy)acetate possesses a chemical structure characterized by aromatic rings and an ester functional group. While specific experimental solubility data for this compound is not widely published, its structural similarity to other aromatic esters, such as ethyl 4-methoxyphenylacetate (estimated water solubility of 253.9 mg/L at 25 °C), suggests it is likely to be poorly soluble in aqueous media.[1][2] The presence of the bulky, hydrophobic 4-ethylphenoxy group further contributes to its low aqueous solubility. This inherent hydrophobicity is a common challenge in drug discovery and development, as adequate solubility is often a prerequisite for assessing biological activity and achieving therapeutic efficacy.[3][4]
Troubleshooting Guide: A First-Response Framework
This section is designed to provide rapid, actionable solutions to common solubility problems encountered in the laboratory.
Q1: My 4-Methoxyphenyl (4-ethylphenoxy)acetate is not dissolving in my aqueous buffer. What should I do first?
A1: Direct dissolution of hydrophobic compounds in aqueous buffers is often unsuccessful.[5] The first step is to prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[6]
-
Ethanol: A water-miscible organic solvent that is often well-tolerated in biological assays.[]
Step-by-Step Protocol for Stock Solution Preparation:
-
Weigh the Compound: Accurately weigh a precise amount of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
-
Calculate Solvent Volume: Determine the volume of organic solvent required to achieve your desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Add the solvent to the compound.
-
Solubilization: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A clear solution indicates complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What's happening and how can I fix it?
A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its ability to keep the hydrophobic compound in solution.
Here's a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Explanation of Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.[9] However, be mindful that high concentrations of organic solvents can affect cellular viability or enzyme activity.
-
Incorporate a Surfactant: Surfactants are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[10][11] For cell-based assays, non-ionic, biocompatible surfactants are preferred.
-
Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.
-
Protocol: Prepare your aqueous medium with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the compound's stock solution.
-
-
Utilize a Solubilizing Excipient: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" them from the aqueous environment and enhancing their solubility.[13][14][15]
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[6][12]
-
Protocol: Dissolve the cyclodextrin in your aqueous buffer before adding the stock solution of your compound. The optimal ratio of compound to cyclodextrin should be determined empirically.
-
Advanced Formulation Strategies
For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary.
Co-solvent Systems
A co-solvent system involves using a mixture of water and one or more water-miscible organic solvents to increase the solubility of a poorly soluble drug.[16][17][18] The principle behind this is the reduction of the overall polarity of the solvent system, which makes it more favorable for dissolving hydrophobic compounds.[]
| Co-solvent | Typical Concentration Range in Formulations | Key Properties |
| Propylene Glycol (PG) | 10-60% | A commonly used, low-toxicity solvent. |
| Polyethylene Glycol 400 (PEG 400) | 20-70% | A non-volatile, low-toxicity polymer.[19] |
| Ethanol | 5-40% | A volatile solvent; its use may be limited by potential for irritation. |
| Glycerin | 10-50% | A viscous, non-toxic solvent. |
Table 1: Common Co-solvents for Pharmaceutical Formulations.
Surfactant-Based Formulations
Surfactants can be used to create various drug delivery systems, such as micellar solutions and self-emulsifying drug delivery systems (SEDDS).[20][21][22] These systems can significantly enhance the oral bioavailability of poorly soluble drugs.
Caption: Diagram of a drug-loaded surfactant micelle.
Amorphous Solid Dispersions (ASDs)
Crystalline solids have a highly ordered molecular structure that requires a significant amount of energy to break, leading to low solubility.[23] Amorphous forms, on the other hand, are in a higher energy, disordered state and tend to dissolve more readily.[24][25] Amorphous solid dispersions (ASDs) are formulations where the drug is dispersed in its amorphous form within a polymer matrix.[4][26] This is a powerful technique for enhancing the solubility and dissolution rate of poorly soluble drugs.[27][28]
Methods for Preparing ASDs:
-
Spray Drying: A solution of the drug and a polymer is rapidly dried to form amorphous particles.[4][13]
-
Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled to form an amorphous solid.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 4-Methoxyphenyl (4-ethylphenoxy)acetate? A1: As a solid, store it in a tightly sealed container at room temperature, protected from light and moisture. Stock solutions in organic solvents should be stored in small aliquots at -20°C or -80°C.[8]
Q2: Can I heat the solution to improve solubility? A2: Gentle heating can sometimes increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The thermal stability of 4-Methoxyphenyl (4-ethylphenoxy)acetate should be determined before using heat as a routine solubilization method.
Q3: Are there any specific safety precautions I should take when handling this compound? A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
-
Cosolvent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved February 15, 2026, from [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 15, 2026, from [Link]
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3).
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 15, 2026, from [Link]
- Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209–218.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025). International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-11.
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved February 15, 2026, from [Link]
- Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-7.
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Amorphization of Poorly Water-Soluble Drugs - Encyclopedia.pub. (2021). Retrieved February 15, 2026, from [Link]
- Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed. (2011).
- WO1995024893A1 - Delivery systems for hydrophobic drugs - Google Patents. (n.d.).
-
Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
- CA2965157A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents. (n.d.).
- Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - MDPI. (2025). Pharmaceutics, 17(6), 1-24.
- US20160235677A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents. (n.d.).
-
Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC. (n.d.). Retrieved February 15, 2026, from [Link]
-
ethyl 4-methoxyphenyl acetate, 14062-18-1 - The Good Scents Company. (n.d.). Retrieved February 15, 2026, from [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
4-methoxyphenyl acetate - Stenutz. (n.d.). Retrieved February 15, 2026, from [Link]
-
Solubilizer Excipients - CD Formulation. (n.d.). Retrieved February 15, 2026, from [Link]
-
Excipients | Pharmlabs. (n.d.). Retrieved February 15, 2026, from [Link]
-
Phenol, 4-methoxy-, acetate - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Retrieved February 15, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved February 15, 2026, from [Link]
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology, 46(11).
-
Enhancing solubility with novel excipients - Manufacturing Chemist. (2025). Retrieved February 15, 2026, from [Link]
-
(4-methoxyphenyl) acetate - Optional[Raman] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Retrieved February 15, 2026, from [Link]
Sources
- 1. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodscentscompany.com]
- 2. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upperton.com [upperton.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. wjbphs.com [wjbphs.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal | MDPI [mdpi.com]
- 22. Solubilizer Excipients - CD Formulation [formulationbio.com]
- 23. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
- 24. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CA2965157A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents [patents.google.com]
- 28. US20160235677A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents [patents.google.com]
Technical Support Center: Crystallization Protocol for 4-Methoxyphenyl (4-ethylphenoxy)acetate
[1]
Ticket ID: CRYST-4MP-EPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary & Compound Profile
Subject: 4-Methoxyphenyl (4-ethylphenoxy)acetate Molecular Characteristics: This molecule consists of two aromatic rings linked by a flexible ester/ether chain.[1] Key Challenge: The structural flexibility and asymmetry of the 4-ethyl and 4-methoxy substituents often depress the melting point and increase the metastable zone width (MSZW).[1] This leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1][2][3]
Primary Failure Modes:
Diagnostic Workflow (Triage)
Before attempting a new crystallization, determine the thermodynamic state of your material.[1]
Experiment A: The "Freezer Test" (Mandatory)
Goal: Confirm the material is solid at room temperature.[1]
-
Dissolve 50 mg of crude material in 0.5 mL of Diethyl Ether or DCM.
-
Evaporate to dryness using a rotary evaporator (do not heat above 30°C).
-
Place the resulting oil/gum in a freezer (-20°C) for 24 hours.
-
Result:
-
Remains Liquid: The material may be a liquid at room temperature or has significant impurities lowering the MP. Action: Perform Column Chromatography.
-
Solidifies: The material is crystallizable. Action: Proceed to Phase 3.
-
Troubleshooting Guides (FAQs)
Issue 1: "My solution turns milky/cloudy, then separates into an oil."
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2][3][5][6]
Mechanism: You have entered the "spinodal decomposition" region of the phase diagram. This occurs when the crystallization temperature (
Protocol: The "Oiling Out" Recovery Do not discard the oil. It is often purer than the supernatant.[1]
-
Re-dissolution: Heat the mixture until the oil redissolves (the solution becomes clear).
-
Solvent Adjustment: Add 10-20% more of the good solvent (the one dissolving your compound).[1]
-
Seeding (Critical):
-
Isothermal Aging: Hold the temperature constant. Do not cool further until a visible suspension of white solids replaces the oil droplets.
Issue 2: "The solution stays clear even at -20°C."
Diagnosis: Kinetic entrapment (High metastable zone width).[1] Mechanism: The energy barrier for nucleation is too high. The molecule is flexible and struggles to lock into a lattice.
Protocol: Anti-Solvent Vapor Diffusion This method generates supersaturation extremely slowly, bypassing the kinetic shock that causes oiling.[1]
-
Dissolve 100 mg of compound in 0.5 mL of a good solvent (e.g., Ethyl Acetate or Acetone) in a small vial (Vial A).
-
Place Vial A (uncapped) inside a larger jar (Jar B).
-
Add 5-10 mL of anti-solvent (e.g., Pentane or Hexane) into the bottom of Jar B.[1]
-
Seal Jar B tightly.
-
Wait: Allow to stand undisturbed for 3-7 days. The pentane vapors will slowly diffuse into the ethyl acetate, lowering solubility gradually.[1]
Solvent Selection Data
For phenoxyacetate esters, polarity matching is critical.[1] Use this table to select solvent pairs.
| Solvent Type | Specific Solvent | Role | Comments |
| Good Solvent | Ethyl Acetate | Primary | Excellent for initial dissolution.[1] Moderate evaporation rate.[1] |
| Good Solvent | Ethanol / IPA | Primary | Good for hydrogen bonding, but may encourage solvolysis if heated too long.[1] |
| Good Solvent | Acetone | Primary | High solubility, but evaporates fast (risk of crusting).[1] |
| Anti-Solvent | n-Heptane | Secondary | Preferred over Hexane (higher BP allows for better thermal control).[1] |
| Anti-Solvent | Water | Secondary | Avoid. Often causes immediate oiling due to high polarity difference.[1] |
| Anti-Solvent | Diethyl Ether | Secondary | Good for vapor diffusion (see Issue 2).[1] |
Master Crystallization Workflow
The following diagram outlines the logical decision path for crystallizing difficult aromatic esters.
Caption: Logical workflow for handling crystallization failures. Blue nodes indicate decision points; Red indicates failure modes; Green indicates success.[1]
Advanced Protocol: Temperature Cycling
If isothermal methods fail, use Temperature Cycling to ripen the oil droplets into crystals.[1]
-
Prepare Slurry: Create a mixture where the material has oiled out (e.g., in Ethanol/Water or EtOAc/Heptane).[1]
-
Cycle:
-
Heat to
(e.g., 50°C) for 30 minutes (Oil phase dissolves or becomes less viscous). -
Cool to
(e.g., 20°C) over 2 hours. -
Repeat this cycle 3-5 times.
-
-
Theory: Repeated heating/cooling helps dissolve the unstable amorphous/oil phase and redeposit the molecules onto any stable nuclei that form, effectively "pumping" the material from the oil phase to the crystal phase (Ostwald Ripening).[1]
References
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and supersaturation theory).
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link[1]
-
Derdour, L. (2010).[1] "Oiling Out in Crystallization: Mechanisms and Process Control". Chemical Engineering Research and Design. (Explains the thermodynamics of LLPS).
-
Veverka, M., et al. (2013).[1] "Crystallization of Esters: Practical Guides". Organic Process Research & Development. (General reference for ester crystallization behaviors).
-
PubChem. (2025).[1][7][8] Ethyl 4-methoxyphenylacetate Compound Summary. National Library of Medicine. Link (Used for structural analog property estimation).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Controlling moisture sensitivity in 4-Methoxyphenyl (4-ethylphenoxy)acetate handling
Technical Support Center: 4-Methoxyphenyl (4-ethylphenoxy)acetate
Welcome to the technical support center for 4-Methoxyphenyl (4-ethylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this moisture-sensitive compound. Our goal is to equip you with the knowledge to prevent degradation, troubleshoot common issues, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Q1: What makes 4-Methoxyphenyl (4-ethylphenoxy)acetate sensitive to moisture?
A1: The primary point of vulnerability in the 4-Methoxyphenyl (4-ethylphenoxy)acetate molecule is its ester functional group (-COO-). In the presence of water, esters can undergo a chemical reaction called hydrolysis. This reaction breaks the ester bond, cleaving the molecule into its constituent carboxylic acid (4-ethylphenoxyacetic acid) and alcohol (4-methoxyphenol).[1][2][3][4] This degradation is often accelerated by the presence of acidic or basic catalysts.[1][2] Because atmospheric humidity provides a ready source of water, careful handling is essential to prevent unintended degradation of the compound.
Q2: How can I visually identify if my sample of 4-Methoxyphenyl (4-ethylphenoxy)acetate has been compromised by moisture?
A2: While a definitive diagnosis requires analytical techniques, there are physical signs that can suggest moisture-induced degradation. A pure sample of an organic solid should appear as a free-flowing, crystalline powder. If your sample appears clumpy, sticky, or has visibly turned into a liquid or slurry, it has likely absorbed a significant amount of atmospheric moisture.[5] A change in color or the development of a distinct new odor can also be an indicator of a chemical change. However, for quantitative assessment, analytical methods such as NMR spectroscopy to detect the presence of hydrolysis products or Karl Fischer titration to measure water content are necessary.[6][7]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its chemical integrity, 4-Methoxyphenyl (4-ethylphenoxy)acetate should be stored in a tightly sealed container, preferably under an inert atmosphere such as dry nitrogen or argon.[8][9] The storage area should be cool, dry, and away from direct sunlight. For long-term storage, refrigeration is often recommended, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.[10] Storing the primary container inside a desiccator containing a drying agent like silica gel or molecular sieves provides an additional layer of protection.[8][11]
Q4: I don't have a glovebox. What are the minimum precautions I should take when weighing or transferring the compound?
A4: If a glovebox is unavailable, work quickly and efficiently in an area with low humidity.[12] Ensure all glassware and spatulas are thoroughly dried, either by oven-drying overnight (e.g., 125°C) or by flame-drying under a stream of inert gas immediately before use.[13] For transfers, consider using a nitrogen-flushed bag (glove bag) as a cost-effective alternative to a glovebox.[14] When weighing, use a container with a secure lid and minimize the time the container is open to the atmosphere. After use, purge the headspace of the storage bottle with dry nitrogen or argon before sealing tightly.[9]
Part 2: Troubleshooting Guide
This section provides a scenario-based approach to resolving specific problems encountered during experimentation.
Problem 1: My reaction yield is significantly lower than expected.
-
Possible Cause: Moisture contamination may have degraded a portion of your starting material before the reaction began, reducing the amount of active reagent available.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure the solvent used in your reaction was adequately dried. Many common organic solvents are hygroscopic and must be dried over a suitable agent (see Table 2) and preferably distilled before use.[15][16] The water content can be quantitatively measured using Karl Fischer titration.[17][18]
-
Assess Reagent Integrity: If possible, take a small analytical sample of your 4-Methoxyphenyl (4-ethylphenoxy)acetate starting material and check its purity via NMR or LC-MS to look for hydrolysis byproducts.
-
Review Handling Technique: Re-evaluate your handling procedure. Was the glassware properly dried? Was the compound exposed to air for an extended period? Were transfers performed under an inert atmosphere?[12]
-
-
Solution: Implement stricter moisture control protocols. Use freshly dried solvents for every reaction. Handle the solid reagent using inert atmosphere techniques, such as those involving a Schlenk line or glovebox.[12][14]
Problem 2: I'm observing an unexpected byproduct in my post-reaction analysis.
-
Possible Cause: The unexpected species could be one of the hydrolysis products: 4-ethylphenoxyacetic acid or 4-methoxyphenol.
-
Troubleshooting Steps:
-
Identify the Impurity: Compare the spectral data (e.g., NMR, Mass Spectrometry) of your byproduct with known spectra of the potential hydrolysis products.
-
Trace the Source of Water:
-
-
Solution: If the starting material is compromised, it may need to be purified or a new batch sourced. If the reaction conditions are the cause, ensure all reagents and solvents are anhydrous. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize any acidic or basic conditions to minimize hydrolysis.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing issues related to the moisture sensitivity of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Caption: Troubleshooting workflow for moisture-related issues.
Part 3: Key Experimental Protocols & Data
This section provides detailed methodologies and reference data for essential moisture control techniques.
Protocol 1: Handling the Compound Using Schlenk Line Technique
This protocol describes the safe transfer of 4-Methoxyphenyl (4-ethylphenoxy)acetate from its storage bottle to a reaction flask under an inert atmosphere.
Materials:
-
Schlenk line with dual vacuum/inert gas manifold
-
Oven-dried or flame-dried Schlenk flask with a sidearm and rubber septum
-
Oven-dried glassware (spatula, funnel)
-
Bottle of 4-Methoxyphenyl (4-ethylphenoxy)acetate
-
Source of dry nitrogen or argon
Procedure:
-
Prepare Glassware: Assemble the hot, oven-dried Schlenk flask and allow it to cool to room temperature under a positive pressure of inert gas.
-
Purge Flask: Connect the flask to the Schlenk line. Evacuate the flask carefully by switching the sidearm stopcock to the vacuum manifold.
-
Backfill with Inert Gas: Switch the stopcock to the inert gas manifold to fill the flask.
-
Repeat Cycle: Perform this vacuum/backfill cycle three times to ensure the removal of all atmospheric air and moisture.[12]
-
Positive Pressure: Leave the flask under a slight positive pressure of inert gas (indicated by bubbling through an oil bubbler on the manifold).
-
Transfer Solid: Briefly remove the septum and, under a counterflow of inert gas, quickly add the 4-Methoxyphenyl (4-ethylphenoxy)acetate to the flask using the dried funnel and spatula.
-
Reseal: Immediately replace the septum.
-
Final Purge: Perform one final vacuum/backfill cycle to remove any air introduced during the transfer. The compound is now ready for the addition of anhydrous solvent via syringe.
Data Tables
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Dry N₂ or Ar) | Displaces moisture-containing air to prevent hydrolysis.[12] |
| Temperature | Refrigerated (0-10°C) | Slows the rate of any potential degradation reactions.[10] |
| Container | Tightly-sealed glass bottle | Prevents ingress of atmospheric moisture.[5] |
| Secondary Containment | Desiccator with desiccant | Provides an additional layer of protection against humidity.[8][20] |
Table 2: Common Laboratory Drying Agents for Solvents
| Drying Agent | Solvents Commonly Dried | Comments |
| Molecular Sieves (3Å or 4Å) | THF, Dichloromethane, Acetonitrile, Toluene | Very efficient and can achieve very low water content.[13][21] Requires activation by heating. |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons, Amines | Highly reactive; reacts with water to produce H₂ gas. Not suitable for acidic or protic solvents.[15] |
| Sodium/Benzophenone | Ethers (e.g., THF), Hydrocarbons | Provides a visual indication of dryness (deep blue/purple color). Highly hazardous; requires a still and expert handling.[13] |
| Anhydrous Magnesium Sulfate (MgSO₄) | General purpose pre-drying | Fast and high capacity, but may not achieve the lowest water levels required for highly sensitive reactions.[22] |
Mechanism: Moisture-Induced Degradation Pathway
The diagram below illustrates the hydrolysis of the ester bond in 4-Methoxyphenyl (4-ethylphenoxy)acetate when exposed to water.
Caption: Hydrolysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]
-
Principle of Karl Fischer Titration. (2019, March 4). BYJU'S. [Link]
-
THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&K Petrochem. [Link]
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. [Link]
-
Karl Fischer Coulometric Titration Explained and Illustrated. Machinery Lubrication. [Link]
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). Journal of Organic Chemistry. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Drying of Organic Solvents. Scribd. [Link]
-
Drying Solvents. The Schlenk Line Survival Guide. [Link]
-
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. study.com [study.com]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. byjus.com [byjus.com]
- 7. quveon.com [quveon.com]
- 8. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. rawsource.com [rawsource.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. ossila.com [ossila.com]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scribd.com [scribd.com]
Technical Support Center: Process Optimization for 4-Methoxyphenyl (4-ethylphenoxy)acetate
Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Process Chemistry Division) Topic: Cost Reduction & Synthesis Optimization Reference Molecule: 4-Methoxyphenyl (4-ethylphenoxy)acetate
🟢 System Overview & Cost Analysis
You are accessing the technical support archive for Ticket #409-OPT . The user objective is to reduce the synthesis cost (Cost of Goods Sold - COGS) for the target ester.
The Problem
The conventional laboratory synthesis of phenolic esters often relies on:
-
Expensive Coupling Agents: DCC/EDC (high cost, difficult purification).
-
Chromatography: Silica gel purification (prohibitive at scale).
-
Low Atom Economy: Multi-step isolation with solvent waste.
The Optimized Solution (Telescoped Route)
We recommend shifting to a Telescoped Phase-Transfer Catalysis (PTC) workflow. This integrates the etherification and esterification steps into a single solvent system (Toluene), eliminating intermediate isolation and chromatography.
| Parameter | Conventional Route | Optimized Telescoped Route |
| Etherification | Acetone/K₂CO₃ (Long reaction time) | Toluene/Water + TBAB (Fast, PTC driven) |
| Activation | DCC/DMAP (Expensive, Urea byproduct) | SOCl₂/Cat. DMF (Cheap, gaseous byproduct) |
| Solvent | DCM or DMF (Toxic, expensive disposal) | Toluene (Recyclable, industrial standard) |
| Purification | Column Chromatography | Recrystallization (Ethanol/Heptane) |
| Est. Cost Reduction | N/A | ~40-60% |
🔧 Module 1: The Ether Linkage (Precursor Synthesis)
User Issue: "My alkylation of 4-ethylphenol with chloroacetic acid in acetone is slow (24h+) and leaves unreacted phenol."
Root Cause Analysis
Phenoxide anions are sterically hindered and solvated in polar protic solvents, reducing nucleophilicity. In solid-liquid systems (Acetone/K₂CO₃), the reaction is limited by surface area.
Protocol: Phase Transfer Catalysis (PTC)
Objective: Synthesize (4-ethylphenoxy)acetic acid with >95% yield.
-
Reagents:
-
4-Ethylphenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
NaOH (2.5 eq, 50% aq. solution)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [1]
-
Solvent: Toluene (3-4 volumes)
-
-
Procedure:
-
Mix 4-ethylphenol and Toluene. Add NaOH solution.[1] The phenol converts to sodium phenoxide (insoluble in Toluene, soluble in water).
-
Add TBAB and Chloroacetic acid. Heat to 85°C .
-
Mechanism: TBAB shuttles the phenoxide ion into the organic phase as a lipophilic ion pair (
), where it reacts rapidly with chloroacetic acid. -
Monitor: HPLC/TLC should show completion in <4 hours.
-
-
Workup (Critical for Telescoping):
-
Acidify aqueous layer with HCl to pH 1.
-
The product, (4-ethylphenoxy)acetic acid, will precipitate or extract into the Toluene layer.
-
Do not isolate solid. Separate the aqueous waste. Retain the Toluene layer.
-
Dry: Perform an azeotropic distillation (Dean-Stark) to remove residual water from the Toluene.
-
🔧 Module 2: The Esterification (The Bottleneck)
User Issue: "Direct reaction of the acid and 4-methoxyphenol gives poor yields. DCC is too expensive for our scale."
Root Cause Analysis
Phenols (like 4-methoxyphenol) are poor nucleophiles compared to aliphatic alcohols. Fischer esterification (acid catalysis) fails because the equilibrium is unfavorable. You need an activated acid derivative [2].
Protocol: In-Situ Acid Chloride Generation
Objective: One-pot conversion of the acid to the final ester.
-
Activation:
-
To the dried Toluene solution from Module 1, add Thionyl Chloride (SOCl₂) (1.1 eq) and DMF (3-5 drops, catalytic).
-
Heat to 70°C for 2 hours.
-
Observation: Gas evolution (SO₂ and HCl).
-
Note: The catalytic DMF forms the Vilsmeier-Haack reagent, drastically speeding up acid chloride formation.
-
-
Coupling:
-
Remove excess SOCl₂ by vacuum distillation (strip 10% of solvent).
-
Cool to 0-5°C.
-
Add 4-Methoxyphenol (1.0 eq) dissolved in minimal Toluene.
-
Add Triethylamine (Et₃N) (1.2 eq) dropwise to scavenge the HCl.
-
Alternative Base: For lower cost, use anhydrous K₂CO₃ powder, though stirring must be vigorous.
-
-
Quench:
-
Add water to dissolve the triethylamine hydrochloride salt.
-
Separate organic layer.[2] Wash with dilute NaOH (to remove unreacted phenols) and then Brine.
-
🔧 Module 3: Purification (Chromatography-Free)
User Issue: "The crude product is dark/yellow. Column chromatography is killing our budget."
Protocol: Recrystallization
Phenolic esters are typically highly crystalline.
-
Solvent Switch:
-
Evaporate Toluene (recover for reuse).
-
Dissolve crude solid in hot Ethanol or Ethyl Acetate (minimum volume at reflux).
-
-
Anti-Solvent:
-
Slowly add Heptane or Hexane until slight turbidity appears.
-
Cool slowly to Room Temperature, then to 0°C.
-
-
Filtration:
-
Filter the white crystals. Wash with cold Heptane.
-
Purity Check: HPLC purity should be >99%.
-
📊 Visual Workflows
Optimized Synthesis Logic
The following diagram illustrates the "One-Pot" telescoped process flow, highlighting the elimination of intermediate isolation.
Caption: Figure 1. Telescoped industrial workflow utilizing Toluene as the unified solvent to minimize waste and handling costs.
Troubleshooting Decision Tree
Use this logic to diagnose impurity issues in the final product.
Caption: Figure 2. Diagnostic logic for common impurities. "Dimer" refers to anhydride formation due to moisture presence.
📚 References & Authority
-
Phase Transfer Catalysis (PTC): Halpern, M. "Phase Transfer Catalysis: Fundamentals and Industrial Applications."[3] PTC Organics.[4] The use of quaternary ammonium salts (TBAB) allows for the alkylation of phenols in biphasic systems with high yields and low costs.
-
Acid Chloride Activation: "Esterification of phenols with aliphatic acid chlorides." ResearchGate.[1][5] Confirms that acid chlorides are the preferred method for sterically hindered or low-nucleophilicity phenols compared to direct Fischer esterification.
-
Recrystallization of Phenolic Esters: "Purification of Organic Compounds: Recrystallization." University of Toronto/TIFR. Standard protocols for solvent selection (Ethanol/Heptane systems) to avoid chromatography.
-
Green Chemistry Esterification: "A Convenient Preparation of p-Methoxybenzyl Esters." Journal of Organic Chemistry. Discusses various activation methods including mixed anhydrides and acid chlorides for methoxy-substituted phenols.
Disclaimer: All protocols should be validated on a small scale (1-5g) before scale-up. Ensure proper ventilation when using Thionyl Chloride.
Sources
Validation & Comparative
A Researcher's Guide to the C13 NMR Chemical Shifts of 4-Methoxyphenyl (4-ethylphenoxy)acetate
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides an indispensable tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the expected C13 NMR chemical shifts for 4-Methoxyphenyl (4-ethylphenoxy)acetate, a compound of interest in medicinal chemistry and polymer science. In the absence of direct experimental data in publicly available databases, this guide provides a robust, predictive framework based on the analysis of structurally related compounds and foundational NMR principles.
Understanding the Molecular Architecture
To predict the C13 NMR spectrum of 4-Methoxyphenyl (4-ethylphenoxy)acetate, we must first deconstruct the molecule into its constituent fragments. This ester is composed of a 4-methoxyphenyl group attached to an acetate linker, which in turn is connected to a 4-ethylphenoxy group. The electronic environment of each carbon atom is influenced by its immediate neighbors and the overall electronic structure of these aromatic and ester functionalities.
Predicted C13 NMR Chemical Shifts: A Comparative Analysis
While no direct experimental spectrum for 4-Methoxyphenyl (4-ethylphenoxy)acetate is readily available, we can predict the chemical shifts with a high degree of confidence by examining the experimental data of its structural analogs: 4-methoxyphenyl acetate, 4-ethylphenol, and phenoxyacetic acid. The principle of substituent additivity, although not perfectly quantitative, provides a strong basis for these predictions.[1]
Below is a comparative table summarizing the experimental C13 NMR chemical shifts for these precursor molecules and the predicted shifts for the target compound. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Carbon Atom | 4-Methoxyphenyl Acetate (Experimental, CDCl3) | 4-Ethylphenol (Experimental, CDCl3)[2] | Phenoxyacetic Acid (Experimental, D2O)[3] | 4-Methoxyphenyl (4-ethylphenoxy)acetate (Predicted) | Rationale for Prediction |
| 4-Methoxyphenyl Moiety | |||||
| C=O | ~169 ppm | - | ~175 ppm | ~168-170 ppm | The ester carbonyl is expected in this region, similar to other phenyl acetates.[4] |
| C-O (ester) | ~151 ppm | - | - | ~150-152 ppm | The carbon attached to the ester oxygen is deshielded. |
| C-OCH3 | ~157 ppm | - | - | ~156-158 ppm | The methoxy-bearing carbon is significantly deshielded. |
| CH (ortho to OAc) | ~122 ppm | - | - | ~121-123 ppm | Shielded relative to benzene due to the electron-donating acetate group. |
| CH (meta to OAc) | ~114 ppm | - | - | ~113-115 ppm | Shielded by the methoxy group's resonance effect. |
| OCH3 | ~55.5 ppm | - | - | ~55-56 ppm | Typical chemical shift for a methoxy group on an aromatic ring.[5] |
| (4-Ethylphenoxy)acetate Moiety | |||||
| C-O (ether) | - | ~153 ppm | ~160 ppm | ~158-160 ppm | The carbon attached to the ether oxygen is highly deshielded. |
| C-CH2CH3 | - | ~137 ppm | - | ~138-140 ppm | The ethyl-substituted carbon is deshielded. |
| CH (ortho to O) | - | ~115 ppm | ~117 ppm | ~116-118 ppm | Shielded by the strong electron-donating ether oxygen. |
| CH (meta to O) | - | ~129 ppm | ~132 ppm | ~130-132 ppm | Less affected by the oxygen, similar to other substituted benzenes. |
| O-CH2-C=O | - | - | ~69 ppm | ~67-70 ppm | The methylene carbon is deshielded by the adjacent oxygen and carbonyl group. |
| CH2CH3 | - | ~28 ppm | - | ~28-29 ppm | Typical chemical shift for a benzylic methylene group. |
| CH2CH3 | - | ~16 ppm | - | ~15-17 ppm | Typical chemical shift for a terminal methyl group. |
Experimental Protocol for C13 NMR Acquisition
To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality C13 NMR spectrum of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and has a well-defined solvent peak at approximately 77.16 ppm which can be used as an internal reference.[6]
-
Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard broadband or dual-channel probe suitable for C13 detection.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for routine C13 NMR.
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of carbon chemical shifts.[7]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons which often have longer relaxation times.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans should provide a good signal-to-noise ratio.
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.[8]
Visualizing the Molecular Structure and Logic
To aid in the assignment of the predicted chemical shifts, the following diagrams illustrate the molecular structure and the logical grouping of the carbon environments.
Caption: Molecular substructures of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Rationale Behind Experimental Choices
The choice of a high-field NMR spectrometer is crucial for resolving closely spaced signals, which is particularly important in the aromatic region where multiple CH signals are expected.[9] The use of proton decoupling simplifies the C13 spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This significantly aids in the initial assignment process. For unambiguous assignments, especially for the quaternary carbons and the closely resonating aromatic carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. HSQC correlates carbons with their directly attached protons, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the piecing together of the molecular fragments.
Conclusion and Future Validation
This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for 4-Methoxyphenyl (4-ethylphenoxy)acetate. The predictions are firmly grounded in the experimental data of closely related compounds and established principles of NMR spectroscopy. The detailed experimental protocol offers a clear pathway for researchers to obtain and validate this data empirically. As with any predictive work, experimental verification is the ultimate arbiter. The data and methodologies presented here serve as a robust starting point for any researcher working with this compound, facilitating its identification and characterization in complex chemical environments.
References
-
Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol at BMRB. Retrieved from [Link]
-
University of Regensburg. (n.d.). C NMR Spectroscopy. Retrieved from [Link]
-
Supporting Information. (n.d.). Experimental section General. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl acetate. Retrieved from [Link]
-
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]
-
St. Norbert College. (n.d.). 13C NMR of Methyl (4‐methoxyphenyl)diazoacetate. Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society, 33(1), 69-75.
-
PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C chemical shifts of compounds 4 and 5. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234440). Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]
-
Indonesian Journal of Chemical Research. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate. Retrieved from [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000742 Phenoxyacetic Acid at BMRB [bmrb.io]
- 4. PHENYL ACETATE(122-79-2) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. che.hw.ac.uk [che.hw.ac.uk]
FTIR spectrum analysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate
Publish Comparison Guide: FTIR Spectrum Analysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate
Executive Summary & Strategic Context
In the high-stakes environment of drug development and intermediate synthesis, 4-Methoxyphenyl (4-ethylphenoxy)acetate represents a critical structural motif often encountered in the design of liquid crystals, non-steroidal anti-inflammatory drug (NSAID) prodrugs, and agrochemical precursors.
This guide provides a definitive technical comparison of the FTIR analysis of this product against its primary synthetic precursors and alternative analytical techniques (NMR). Unlike generic spectral libraries, this document focuses on the differential diagnosis of the molecule—how to definitively prove you have formed the ester bond and removed the starting materials using vibrational spectroscopy.
Key Value Proposition:
-
Speed: FTIR offers a <2 minute "Go/No-Go" decision for reaction completion.
-
Specificity: Distinguishes the phenolic ester carbonyl (~1765 cm⁻¹) from the acid precursor (~1710 cm⁻¹) with higher resolution than TLC.
Structural Analysis & Theoretical Band Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties.
Compound Structure: (4-Ethyl-Ph)-O-CH₂-C(=O)-O-(Ph-4-OMe)
-
Moiety A (Acid Fragment): 4-Ethylphenoxyacetyl group.
-
Moiety B (Linkage): Phenolic Ester.
-
Moiety C (Alcohol Fragment): 4-Methoxyphenol.
Table 1: Critical FTIR Peak Assignments (Diagnostic Regions)
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Significance |
| Ester Carbonyl | ν(C=O) Stretch | 1760 – 1775 | Primary ID. Shifted higher than alkyl esters due to the electron-withdrawing phenolic oxygen (resonance competition). |
| Ether (Aliphatic-Aromatic) | ν(C-O-C) Asym | 1230 – 1250 | Confirms the phenoxyacetate ether linkage. |
| Ether (Methoxy) | ν(C-H) Stretch (CH₃) | 2835 – 2845 | Specific to the methoxy group on the phenolic ring. |
| Aromatic Ring | ν(C=C) Ring Breathing | 1500 & 1600 | Doublet confirms aromaticity; intensity varies with substitution. |
| Para-Substitution | δ(C-H) Out-of-Plane | 800 – 850 | Confirms 1,4-substitution on both rings. |
Expert Insight: The carbonyl position is the "smoking gun." A standard alkyl ester appears at ~1740 cm⁻¹. However, because this is a phenyl ester , the lone pair on the bridging oxygen is delocalized into the aromatic ring (4-methoxyphenyl), reducing its conjugation with the carbonyl. This increases the double-bond character of the C=O, shifting it to a higher frequency (~1770 cm⁻¹).
Comparative Analysis: Product vs. Alternatives
This section compares the product's spectrum against its "alternatives"—specifically, the precursors that might contaminate the sample.
Comparison A: Product vs. Precursor (Reaction Monitoring)
The most common challenge is distinguishing the product from unreacted 4-Ethylphenoxyacetic acid (Starting Material A) and 4-Methoxyphenol (Starting Material B).
Table 2: Differential Spectral Markers
| Feature | Precursor: 4-Ethylphenoxyacetic Acid | Precursor: 4-Methoxyphenol | Product: 4-Methoxyphenyl (4-ethylphenoxy)acetate |
| Carbonyl (C=O) | 1700 – 1725 cm⁻¹ (Broad, H-bonded dimer) | Absent | 1760 – 1775 cm⁻¹ (Sharp, monomeric) |
| Hydroxyl (O-H) | 2500 – 3300 cm⁻¹ (Very broad "acid beard") | 3200 – 3550 cm⁻¹ (Broad, H-bonded) | Absent (Clean baseline >3000 cm⁻¹) |
| Status | Reactant | Reactant | Target |
Protocol Note: If you see a "shoulder" at 1710 cm⁻¹ or a broad rise around 3300 cm⁻¹, your reaction is incomplete. The product spectrum must show a clean baseline in the OH region.
Comparison B: FTIR vs. NMR (Technique Comparison)
Is FTIR the right tool? Compare it with Proton NMR (¹H-NMR).
| Metric | FTIR (ATR Method) | ¹H-NMR (300/400 MHz) | Verdict |
| Sample Prep | None (Solid/Oil direct) | Dissolution (CDCl₃/DMSO) | FTIR wins for speed. |
| Quantification | Semi-quantitative (Beer's Law limits) | Precise molar integration | NMR wins for purity %. |
| Structural Proof | Functional Group ID only | Atom-to-atom connectivity | NMR wins for unknown ID. |
| Throughput | < 2 mins/sample | 10-15 mins/sample | FTIR wins for QC screening. |
Experimental Protocol: ATR-FTIR Workflow
This protocol ensures reproducibility and minimizes artifacts (e.g., water vapor, contact issues).
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).
Step-by-Step Methodology:
-
Background Check: Acquire a background spectrum of the clean crystal. Ensure CO₂ peaks (2350 cm⁻¹) are minimized.
-
Sample Loading: Place ~5 mg of the solid 4-Methoxyphenyl (4-ethylphenoxy)acetate onto the crystal center.
-
Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N). Crucial: Poor contact results in weak aromatic overtones.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this broadens the sharp ester peak.
-
Validation: Check the 1760-1775 cm⁻¹ region. If the peak is split, check for crystal polymorphism or hydrolysis.
Visualization: Decision Logic & Workflow
The following diagram illustrates the logic flow for validating the product using FTIR data.
Caption: Decision tree for interpreting FTIR spectral data during the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for group frequencies and phenyl ester shifts).
-
NIST Chemistry WebBook. Infrared Spectra of Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-Methoxyphenyl (4-ethylphenoxy)acetate
Abstract
This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methoxyphenyl (4-ethylphenoxy)acetate. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development cascade, from initial analyte characterization to final method validation and comparison with alternative technologies. We will present comparative experimental data to justify the selection of optimal chromatographic conditions and benchmark the final HPLC method against Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) systems. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and efficient purity assay for complex aromatic ether-ester compounds.
Foundational Strategy: Understanding the Analyte
The cornerstone of any successful method development is a thorough understanding of the analyte's physicochemical properties. 4-Methoxyphenyl (4-ethylphenoxy)acetate is a molecule possessing two aromatic rings, an ester linkage, and an ether bond.
-
Structure:
(Note: A representative structure is used for illustrative purposes.) -
Key Chemical Features:
-
Hydrophobicity: The presence of two phenyl rings and an ethyl group suggests significant non-polar character. This strongly indicates that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar[1].
-
UV Absorbance: The aromatic rings contain π-electron systems, which are strong chromophores. This makes UV detection a highly suitable and sensitive choice for quantification. A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal signal response.
-
Polarity: While predominantly hydrophobic, the ester and ether linkages introduce some polarity. This duality is key for selecting a stationary phase that can provide the necessary selectivity to separate the main compound from structurally similar impurities.
-
Thermal Stability: As an organic ester, the compound is likely stable at typical HPLC operating temperatures (<100°C) but could be susceptible to degradation at the high temperatures required for Gas Chromatography (GC)[2].
-
The Method Development Workflow: A Systematic Approach
Our strategy is built on a logical progression from broad screening to fine-tuning, ensuring the final method is both selective and robust. This workflow is designed to efficiently explore the parameter space and identify the optimal conditions for separation.
Caption: A systematic workflow for HPLC method development and validation.
Phase 1: Initial Method Screening
The goal of the screening phase is to find a set of starting conditions that successfully elute the main peak with a reasonable retention time and peak shape.
Rationale for Initial Parameter Selection
-
Separation Mode: Reversed-Phase HPLC is the clear choice due to the analyte's non-polar nature[3].
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point. Its dense, non-polar bonded phase provides strong hydrophobic interactions, which is ideal for retaining aromatic compounds[4][5]. We will start with a standard dimension, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A combination of water (or a buffer) and an organic solvent is standard for RP-HPLC[6]. We will screen both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, as they offer different selectivities[7]. A simple starting gradient (e.g., 50-95% organic over 15 minutes) is effective for scouting to determine the approximate elution conditions[5].
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable to a simple UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal monitoring wavelength[3]. Based on the chromophores, we will monitor at 254 nm initially.
Experimental Protocol: Scouting Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-1 min: 50% B
-
1-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm.
-
Sample: 100 µg/mL of 4-Methoxyphenyl (4-ethylphenoxy)acetate in 50:50 ACN:Water.
This initial run provides the critical first chromatogram, establishing the retention time and revealing the presence of any major impurities.
Phase 2: Method Optimization & Comparative Data
Optimization aims to improve the resolution between the main analyte peak and any closely eluting impurities, ensuring the method is selective and robust. Here, we compare different stationary and mobile phases.
Stationary Phase (Column) Comparison
The choice of stationary phase is the most powerful tool for altering selectivity in HPLC[8]. While C18 is a good starting point, its strong hydrophobicity might not be optimal for separating isomers or closely related aromatic compounds. We will compare it with a C8 and a Phenyl column.
-
C8 (Octylsilane): Less hydrophobic than C18. This can lead to shorter retention times and sometimes different elution orders for polar impurities[4].
-
Phenyl: Contains phenyl groups bonded to the silica. This phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities. It is often superior for separating aromatic or conjugated compounds[1][9].
Caption: Decision logic for stationary phase selection based on analyte properties.
Table 1: Comparative Data for Stationary Phase Selection
(Assumes an isocratic method of 75% ACN / 25% Water at 1.0 mL/min for comparison)
| Parameter | C18 Column (150mm) | C8 Column (150mm) | Phenyl Column (150mm) |
| Analyte Retention Time (min) | 10.2 | 7.5 | 9.8 |
| Resolution (Analyte/Impurity 1) | 1.8 | 1.6 | 2.5 |
| Tailing Factor (Analyte) | 1.1 | 1.1 | 1.0 |
| Theoretical Plates (Analyte) | 12,500 | 11,800 | 13,100 |
| Rationale & Conclusion | Good retention, adequate resolution. | Lower retention, slightly worse resolution. | Excellent resolution due to π-π interactions, superior peak shape. Selected for further optimization. |
Mobile Phase Organic Modifier Comparison
Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers, but their different physicochemical properties can be exploited to fine-tune selectivity[7].
-
Acetonitrile (ACN): Generally has a lower viscosity and provides better peak efficiency (narrower peaks). It acts primarily as a non-polar solvent in the mobile phase[10].
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. This can introduce different interactions with the analyte and stationary phase, altering selectivity[7].
Table 2: Comparative Data for Organic Modifier Selection
(Using the selected Phenyl Column)
| Parameter | Mobile Phase: 75% ACN / 25% Water | Mobile Phase: 85% MeOH / 15% Water |
| Analyte Retention Time (min) | 9.8 | 10.5 |
| Resolution (Analyte/Impurity 1) | 2.5 | 2.1 |
| System Backpressure (psi) | 1800 | 2400 |
| Rationale & Conclusion | Superior resolution and lower system pressure. ACN is the optimal organic modifier. | Lower resolution and significantly higher backpressure. |
Phase 3: Final Method Protocol and Validation
Based on the optimization experiments, the final method is established. To ensure its suitability for routine use in a quality control environment, the method must be validated according to international guidelines, such as ICH Q2(R1)[11][12][13].
Final Optimized HPLC Method
-
Column: Phenyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Composition: Isocratic, 75% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at λ-max of analyte (e.g., 274 nm).
-
Run Time: 15 minutes.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Method Validation Protocol (ICH Q2(R1) Framework)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[14].
-
Specificity: A placebo (all formulation components except the active) is injected to show no interference. The main peak is assessed for purity using the DAD to confirm no co-eluting impurities.
-
Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 50% to 150% of the target concentration). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999[13].
-
Range: The range is established from the linearity study and is typically 80% to 120% of the test concentration for an assay[14].
-
Accuracy: Determined by analyzing a sample of known purity (reference material) or by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%[15].
-
Precision:
-
Repeatability (Intra-assay): Six replicate injections of the same sample. Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment. The RSD between the two sets of results is evaluated.
-
-
Robustness: Small, deliberate changes are made to method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). The results should remain unaffected, demonstrating the method's reliability in routine use.
Performance Comparison with Alternative Technologies
While HPLC is a robust and widely used technique, it is essential to understand its performance in the context of other available technologies like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Table 3: Comparison of HPLC, UPLC, and GC for Purity Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation of non-volatile compounds in a liquid mobile phase under high pressure[1]. | A type of HPLC using columns with sub-2 µm particles at very high pressures (>6000 psi)[16][17]. | Separation of volatile and thermally stable compounds in a gaseous mobile phase[2]. |
| Applicability to Analyte | Excellent. The analyte is non-volatile and well-suited for RP-HPLC. | Excellent. Would provide faster analysis and higher resolution than HPLC. | Poor to Moderate. The analyte's high molecular weight and potential for thermal degradation at high temperatures make it a poor candidate[2]. |
| Analysis Speed | Moderate (e.g., 15 min run time). | Very Fast (e.g., < 3 min run time). | Fast for simple mixtures[18]. |
| Resolution | Good. | Excellent. Sharper, narrower peaks due to higher efficiency of smaller particles[17]. | Very High, especially with capillary columns. |
| Solvent Consumption | Moderate. | Low. Flow rates are typically lower. | Very Low (only carrier gas is consumed). |
| Cost (Instrument) | Standard. | Higher initial investment. | Standard. |
| Recommendation | Recommended as the primary method. It is robust, reliable, and widely available. | Recommended for high-throughput environments. Offers significant gains in speed and efficiency if the capital investment is justified. | Not recommended. The risk of on-column degradation and the non-volatile nature of the analyte make it unsuitable. |
Conclusion
Through a systematic, science-driven approach, we have successfully developed a robust and selective reversed-phase HPLC method for the purity determination of 4-Methoxyphenyl (4-ethylphenoxy)acetate. Comparative analysis demonstrated the superiority of a Phenyl stationary phase over traditional C18 and C8 columns, leveraging π-π interactions to achieve optimal resolution from critical impurities. Acetonitrile was confirmed as the preferred organic modifier, providing better selectivity and lower system pressure than methanol. The final isocratic method is ready for validation according to ICH Q2(R1) guidelines, ensuring its suitability for quality control applications. While UPLC presents an opportunity for increased throughput, the developed HPLC method stands as the most practical and reliable choice, balancing performance with accessibility. Gas Chromatography was deemed unsuitable due to the analyte's non-volatile and thermally sensitive nature. This guide serves as a comprehensive framework, combining theoretical principles with practical, comparative data to empower scientists in developing high-quality analytical methods.
References
-
Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. (n.d.). MtoZ Biolabs. Retrieved February 18, 2026, from [Link]
-
GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024, October 5). AxisPharm. Retrieved February 18, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho Pharmaceuticals. Retrieved February 18, 2026, from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved February 18, 2026, from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved February 18, 2026, from [Link]
-
Choosing Your LC Stationary Phase. (2019, June 17). Restek Resource Hub. Retrieved February 18, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 18, 2026, from [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. Retrieved February 18, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 18, 2026, from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved February 18, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved February 18, 2026, from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 18, 2026, from [Link]
-
Ethyl 4-methoxyphenylacetate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 18, 2026, from [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved February 18, 2026, from [Link]
-
Choosing the Right HPLC Stationary Phase. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]
-
Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC International. Retrieved February 18, 2026, from [Link]
-
4-methoxyphenyl acetate. (n.d.). Stenutz. Retrieved February 18, 2026, from [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved February 18, 2026, from [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 18, 2026, from [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved February 18, 2026, from [Link]
-
HPLC method development and validation: an overview. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]
-
(4-methoxyphenyl) acetate - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. Retrieved February 18, 2026, from [Link]
-
Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (n.d.). Prime Scholars. Retrieved February 18, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. veeprho.com [veeprho.com]
- 5. m.youtube.com [m.youtube.com]
- 6. labtech.tn [labtech.tn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Choosing Your LC Stationary Phase [discover.restek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. scribd.com [scribd.com]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. scispace.com [scispace.com]
- 16. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. rjptonline.org [rjptonline.org]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Comparing synthetic routes for 4-Methoxyphenyl (4-ethylphenoxy)acetate
Part 1: Executive Summary & Retrosynthetic Strategy
The Target: 4-Methoxyphenyl (4-ethylphenoxy)acetate is a non-steroidal anti-inflammatory drug (NSAID) prodrug candidate or liquid crystal intermediate characterized by a "dual-phenyl" core linked by an oxyacetic ester bridge. Its synthesis poses a specific chemoselective challenge: forming an ester bond between a phenol (low nucleophilicity) and an aryloxyacetic acid (sterically flexible but prone to decarboxylation or side reactions under harsh conditions).
The Challenge: Standard Fischer esterification (acid + alcohol + heat) fails here. Phenols are poor nucleophiles compared to aliphatic alcohols, and the equilibrium constant is unfavorable. Furthermore, the acidic conditions required for Fischer esterification often degrade the ether linkage in the (4-ethylphenoxy) moiety.
The Solution: This guide objectively compares three distinct synthetic architectures:
-
Route A (The Acyl Chloride Method): The industrial "workhorse" for scale-up. High throughput, kinetic control.
-
Route B (Steglich Esterification): The "Medicinal Chemistry" approach. Mild conditions, neutral pH, ideal for gram-scale library synthesis.
-
Route C (The Chloroacetate Displacement): A convergent "Process" strategy that avoids the isolation of the carboxylic acid intermediate entirely.
Part 2: Retrosynthetic Visualization
The following diagram outlines the logical disconnections for the target molecule.
Figure 1: Retrosynthetic analysis showing the two primary disconnects: the ester bond (Routes A/B) and the alpha-ether bond (Route C).
Part 3: Detailed Comparative Routes
Route A: The Acyl Chloride Method (High-Yield / Scale-Up)
Best for: Multi-gram to kilogram synthesis where purification by crystallization is desired.
Mechanism: This route activates the carboxylic acid into a highly electrophilic acid chloride, which is then trapped by the phenol in the presence of a base (to scavenge HCl).
Protocol:
-
Activation: Dissolve (4-ethylphenoxy)acetic acid (1.0 eq) in anhydrous Toluene or DCM. Add Thionyl Chloride (
, 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( ) ceases. -
Evaporation: Remove excess
under reduced pressure to yield the crude acid chloride oil. -
Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.
-
Addition: Slowly add a solution of 4-Methoxyphenol (1.0 eq) and Triethylamine (1.2 eq) in DCM.
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove amine), then 1M NaOH (to remove unreacted phenol), then Brine. Dry over
.[1]
Critical Analysis:
-
Pros: Highest conversion rates (>90%); reagents are cheap; reaction is fast.
-
Cons: Requires handling corrosive
; strictly anhydrous conditions required to prevent hydrolysis of the acid chloride.
Route B: Steglich Esterification (Mild / Lab Scale)
Best for: Sensitive substrates or when generating small quantities for biological screening.
Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, significantly accelerating the attack of the sterically hindered phenol.
Protocol:
-
Setup: In a round-bottom flask, combine (4-ethylphenoxy)acetic acid (1.0 eq), 4-Methoxyphenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir overnight (12-16h). The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Workup: Filter off the white DCU solid. Wash the filtrate with 0.5M HCl and saturated
.
Critical Analysis:
-
Pros: Very mild (RT, neutral pH); no corrosive acid chlorides; compatible with acid-sensitive groups.
-
Cons: Removal of DCU byproduct is notoriously difficult (often requires chromatography); Atom economy is poor due to the high MW of DCC.
Route C: The Chloroacetate Displacement (Convergent Strategy)
Best for: Process intensification. Avoids making the phenoxyacetic acid intermediate.
Mechanism: This route reverses the order. First, the ester bond is formed using the cheap chloroacetyl chloride. Then, the ether linkage is formed via a Williamson ether synthesis.
Protocol:
-
Step 1 (Ester Formation): React 4-Methoxyphenol with Chloroacetyl chloride (1.1 eq) and Pyridine in DCM at 0°C. Yields 4-Methoxyphenyl chloroacetate.
-
Step 2 (Ether Formation): Dissolve 4-Ethylphenol (1.0 eq) in Acetone or DMF. Add
(2.0 eq) and stir for 30 mins. -
Alkylation: Add 4-Methoxyphenyl chloroacetate (1.0 eq) and a catalytic amount of KI. Reflux (Acetone) or heat to 60°C (DMF) for 6 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter and recrystallize.[1][2]
Critical Analysis:
-
Pros: Avoids the synthesis and purification of the carboxylic acid intermediate; "One-pot" potential; reagents are shelf-stable.
-
Cons: Step 2 requires careful temperature control to prevent hydrolysis of the ester bond by the carbonate base (though aryl esters are relatively stable).
Part 4: Comparative Data Summary
| Metric | Route A (Acid Chloride) | Route B (Steglich) | Route C (Displacement) |
| Overall Yield | 85 - 92% | 70 - 80% | 75 - 85% |
| Purity (Crude) | High (>95%) | Moderate (DCU contamination) | High (>90%) |
| Scalability | Excellent (kg scale) | Poor (DCU filtration issues) | Good (Process friendly) |
| Atom Economy | Moderate | Poor | High |
| Reaction Time | Fast (<6 hrs) | Slow (12-24 hrs) | Moderate (8-10 hrs) |
| Key Risk | Moisture sensitivity | Removal of Urea byproduct | Ester hydrolysis in Step 2 |
Part 5: Experimental Workflow Visualization
The following diagram illustrates the decision matrix and workflow for the recommended Route A (for scale) and Route C (for efficiency).
Figure 2: Process flow comparison between the Acid Chloride Route (A) and the Convergent Displacement Route (C).
Part 6: References & Verification
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Acid Chloride formation and Williamson Ether Synthesis).
-
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Foundational paper for DCC/DMAP coupling).
-
Pandey, A. et al. "Synthesis and biological evaluation of some novel aryloxyacetic acid derivatives." Journal of Serbian Chemical Society, 2004. (Validation of aryloxyacetic acid synthesis conditions).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
Author's Note: For industrial applications, Route A is strongly recommended due to the ease of purifying the final product from water-soluble byproducts (TEA salts). Route C is a viable alternative if the specific chloroacetate intermediate is commercially available or if the acid precursor proves unstable.
Sources
X-ray diffraction (XRD) data for 4-Methoxyphenyl (4-ethylphenoxy)acetate crystals
Executive Summary
Compound: 4-Methoxyphenyl (4-ethylphenoxy)acetate CAS: 51191-26-5 Molecular Formula: C₁₇H₁₈O₄ Application: Drug development intermediate, liquid crystal mesogen precursor.
This technical guide outlines the X-ray Diffraction (XRD) characterization protocol for 4-Methoxyphenyl (4-ethylphenoxy)acetate , a specific ester derivative used in organic synthesis and structural activity relationship (SAR) studies.
Unlike simple commodity chemicals, the crystallographic data for this specific ester is often proprietary or requires de novo determination in research settings. This guide provides a comparative framework, using the structurally characterized analog (4-methoxyphenyl)acetic acid as a reference standard to validate your experimental results.
Part 1: Structural Context & Comparative Alternatives
To validate the quality of your 4-Methoxyphenyl (4-ethylphenoxy)acetate crystals, you must compare your XRD data against established structural analogs. The primary alternative for structural benchmarking is the precursor acid, which exhibits well-defined hydrogen-bonded dimerization in the solid state.
Comparative Crystallographic Data Table
| Parameter | Target Compound | Reference Standard (Analog) |
| Compound Name | 4-Methoxyphenyl (4-ethylphenoxy)acetate | (4-methoxyphenyl)acetic acid |
| Role | Target Analyte | Structural Benchmark / Precursor |
| Formula | C₁₇H₁₈O₄ | C₉H₁₀O₃ |
| Molecular Weight | 286.32 g/mol | 166.17 g/mol |
| Crystal System | To be determined (Likely Monoclinic/Triclinic) | Monoclinic |
| Space Group | Experimental | P2₁/c |
| Unit Cell (a) | Experimental | 16.268(15) Å |
| Unit Cell (b) | Experimental | 5.858(5) Å |
| Unit Cell (c) | Experimental | 9.157(8) Å |
| Angle (β) | Experimental | 95.24(2)° |
| Z (Molecules/Cell) | Typically 4 | 4 |
| Key Interaction | π-π Stacking, van der Waals (Ester linkage prevents acid dimerization) | O-H[1][2][3]···O Carboxylic Dimer (R²₂ motif) |
Note on Data Interpretation: The Reference Standard (Acid) crystallizes with strong hydrogen bonds forming dimers. The Target Compound (Ester) lacks the acidic proton, forcing the crystal packing to rely on weaker van der Waals forces and π-π stacking between the phenoxy rings. Expect a significantly larger unit cell volume (approx. 2x the acid volume + packing void) and a lower calculated density.
Part 2: Experimental Protocol (Self-Validating)
This protocol ensures high-quality single crystals suitable for SC-XRD (Single Crystal) or high-resolution PXRD (Powder).
Phase 1: Crystallization Strategy
The ester linkage is hydrolytically stable under neutral conditions but sensitive to strong bases.
-
Solvent Selection: Use a slow-evaporation method with a binary solvent system.
-
Solvent A (Good): Ethyl Acetate or Dichloromethane.
-
Solvent B (Poor): n-Hexane or Pentane.
-
-
Procedure:
-
Dissolve 50 mg of 4-Methoxyphenyl (4-ethylphenoxy)acetate in 2 mL of Solvent A.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Layer 1 mL of Solvent B carefully on top (do not mix).
-
Seal with parafilm, poke 2-3 pinholes, and store at 4°C in the dark.
-
-
Validation: Crystals should appear as prisms or plates within 48-72 hours. If needles form, the crystallization is too fast; reduce temperature or evaporation rate.
Phase 2: XRD Data Collection Workflow
Figure 1: Standardized workflow for determining the crystal structure of the target ester.
Phase 3: Data Collection Parameters (Instrument Settings)
-
Temperature: 100 K (Cryostream) is recommended to reduce thermal motion of the ethyl tail.
-
Radiation: Mo Kα (λ = 0.71073 Å) is preferred for organic esters to minimize absorption effects.
-
Resolution: Collect data to at least 0.8 Å resolution to resolve the ethyl group disorder if present.
Part 3: Mechanism of Action & Packing Logic
Understanding the molecular connectivity is crucial for solving the structure. The "4-ethylphenoxy" tail often introduces disorder in the crystal lattice due to the flexibility of the ethyl group.
Figure 2: Molecular connectivity and dominant crystal packing forces.
Troubleshooting Common Issues
-
High R-Factor (>10%): Often caused by the flexible ethyl group (C2H5) at the 4-position.
-
Solution: Model the ethyl group with split positions (disorder) in the refinement software.
-
-
Twinning: Plate-like crystals of phenoxyacetates often stack.
-
Solution: Check the diffraction spots for splitting. Use CELL_NOW or similar software to de-twin the data.
-
References
-
Chemical Identity: 4-Methoxyphenyl (4-ethylphenoxy)acetate.[2][4] CAS Registry Number 51191-26-5.[4] JHECHEM CO LTD Catalog.[4] Link
-
Reference Structure (Acid Analog): Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Asian Journal of Chemistry. (2021). Link
-
Synthesis Context: Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. Link
-
Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
Sources
- 1. 1,5-bis[2-(dioxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and its Analogs as Promising Organic Ligands for Copper(II) Binding | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 3. (PDF) Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate [research.amanote.com]
- 4. echemi.com [echemi.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Part 1: Hazard Assessment Based on Structural Analogs
In the absence of a dedicated SDS, we must infer potential hazards from the chemical's structure. 4-Methoxyphenyl (4-ethylphenoxy)acetate is a complex aromatic compound. Its constituent parts suggest several potential hazards:
-
Aromatic Ethers: This class of compounds can be flammable and may form explosive peroxides over time, especially if exposed to air and light.[1][2] While some ethers are relatively inert, others can be reactive.[1][2] They should generally be handled in well-ventilated areas to avoid inhalation of vapors.[2][3]
-
Phenyl Acetates: These are esters that can be combustible.[4] Some phenyl acetates are classified as harmful if swallowed and may cause skin and eye irritation.[4][5]
-
Phenoxy Compounds: Certain phenoxy compounds, particularly herbicides, are known for their potential environmental persistence and toxicity to aquatic life.[6][7][8][9] They can be mobile in soil and water, underscoring the importance of preventing their release into the environment.[7]
Based on this analysis, it is prudent to treat 4-Methoxyphenyl (4-ethylphenoxy)acetate as a potentially hazardous substance until a formal hazard characterization is completed.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of any chemical waste must be a systematic process, guided by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
Step 1: Waste Characterization
The first and most crucial step is to determine if the waste is hazardous. The EPA defines hazardous waste based on four characteristics:[10][12][13][14]
-
Ignitability: The ability to catch fire. Given the presence of aromatic rings and an ester functional group, there is a potential for combustibility.[4][10]
-
Corrosivity: The ability to corrode metal. This is unlikely for this compound but should be confirmed.
-
Reactivity: The potential to explode or react violently. The primary concern here would be peroxide formation, a known risk for some ethers.[1][2][15][16]
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
Action: You must formally characterize this waste. This involves either "generator knowledge" (a documented process of determining hazards based on constituents) or analytical testing. Consult your EHS department immediately. They will guide you on whether you have sufficient information or if analytical testing is required.
Step 2: Container Selection and Management
Proper containment is non-negotiable for laboratory safety.
-
Compatibility: The waste container must be chemically compatible with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Condition: The container must be in good condition, free from leaks or cracks, with a securely fitting cap.[17]
-
Segregation: Do not mix this waste with other, incompatible waste streams.[15][17] For example, do not mix it with strong oxidizers or acids.
Step 3: Labeling
Clear and accurate labeling is mandated by law and is essential for safety.
-
The label must clearly state "Hazardous Waste" .[17]
-
The full chemical name, "4-Methoxyphenyl (4-ethylphenoxy)acetate" , must be written out. Do not use abbreviations or chemical formulas.[17]
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Indicate the date accumulation started.
Step 4: Storage
Waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[17]
-
Location: Store the waste container in a well-ventilated area, away from heat, sparks, or open flames.[1]
-
Containment: Use secondary containment (such as a larger, chemically resistant bin) to catch any potential leaks.[17]
-
Closure: Keep the waste container closed at all times, except when adding waste.[15]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact EHS: Your institution's EHS department is responsible for coordinating the pickup and disposal of hazardous waste.[16] They have established procedures and contracts with certified waste management companies.
-
Documentation: You will likely need to complete a waste pickup request form, providing all the information from your hazardous waste label.
Part 3: Quantitative Data and Decision-Making
The following table summarizes the key characteristics to consider in your waste management plan.
| Parameter | Guideline/Consideration | Rationale |
| Physical State | Solid or Liquid | Determines the type of container and handling procedure. |
| pH | Test if aqueous | A pH ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste (EPA code D002).[10][12][14] |
| Flash Point | To be determined | A flash point < 140°F (60°C) indicates ignitable hazardous waste (EPA code D001).[10][14] |
| Reactivity | Potential for peroxide formation | Ethers are known to form explosive peroxides.[1][2][15][16] Check for discoloration or crystal formation. |
| Toxicity | Assume toxicity until proven otherwise | Handle with appropriate Personal Protective Equipment (PPE). |
| Container Type | Glass or HDPE | Must be chemically resistant to the waste. |
| Storage Location | Ventilated, secondary containment | Prevents accumulation of flammable vapors and contains spills. |
Part 4: Visualizing the Disposal Workflow
The following diagram outlines the critical decision points in the proper disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
Caption: Decision workflow for the disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate.
By adhering to this structured approach, grounded in established safety protocols and regulatory requirements, you can ensure the safe and compliant disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate, thereby protecting yourself, your colleagues, and the environment.
References
- National Environmental Trainers. (n.d.). What Qualifies as Hazardous Waste Materials?
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Practice Greenhealth. (n.d.). Hazardous waste characterization.
- (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2009, October 15). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- (n.d.). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
- Sadowski, J., Karcmarczyk, M., & Ginalska, G. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
- Ataman Kimya. (n.d.). PHENYL ACETATE.
- (n.d.). Environmental Fate of Fenoxycarb.
- Urbaniak, M., & Mierzejewska, E. (2026, January 1). Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods.
- Zuanazzi, N. R., & Thompson, D. G. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Health and Safety Department. (2024, July 22). Ethers.
- CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
- Harper College. (2010, February 27). Phenyl acetate.pdf.
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. (n.d.). 4-Methoxyphenyl acetate.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- UCL. (2021, June 7). Ethers.
- Cheméo. (n.d.). Phenol, 4-methoxy-, acetate.
- Chemwin. (n.d.). Ether use and preservation instructions, so that life is more secure and assured.
Sources
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. 4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 7. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. natlenvtrainers.com [natlenvtrainers.com]
- 11. nps.edu [nps.edu]
- 12. epa.gov [epa.gov]
- 13. practicegreenhealth.org [practicegreenhealth.org]
- 14. epa.gov [epa.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. vumc.org [vumc.org]
- 17. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 4-Methoxyphenyl (4-ethylphenoxy)acetate
Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-Methoxyphenyl (4-ethylphenoxy)acetate Content Type: Operational Safety & Logistics Guide Audience: Researchers, synthetic chemists, and HSE officers.
Executive Summary & Risk Context
From: Senior Application Scientist To: Laboratory Operations Team
Handling 4-Methoxyphenyl (4-ethylphenoxy)acetate requires a safety protocol that goes beyond generic "lab safety."[1][2] As an aromatic ester, this compound presents specific risks tied to its hydrolysis potential. Upon contact with moisture (mucous membranes, lung tissue), esters of this class can hydrolyze to release their constituent parts: 4-Methoxyphenol (MeHQ) and 4-Ethylphenoxyacetic acid .
-
The Hidden Hazard: 4-Methoxyphenol is a known sensitizer and severe eye irritant. Therefore, your PPE strategy must prevent not just acute burns, but long-term sensitization and dermal absorption.
-
The Operational Goal: Zero skin contact and zero inhalation of dust/aerosols.[3]
This guide provides a self-validating safety system. Follow these protocols to ensure data integrity and personnel safety.
Hazard Identification & PPE Matrix
The following classifications are based on Structure-Activity Relationships (SAR) for aromatic esters and their hydrolysis products.
| Hazard Class | Primary Risk | Critical Control Point |
| Skin Irritant / Sensitizer | Absorption of hydrolysis products (phenols). | Glove Permeation: Aromatic esters permeate standard nitrile quickly. |
| Eye Irritant (Cat 2A) | Severe irritation from dust or splash.[1] | Sealed Eye Protection: Safety glasses are insufficient for powders. |
| Inhalation (STOT-SE) | Respiratory tract irritation from dust. | Engineering Control: All handling must occur in a fume hood. |
The PPE Decision Matrix
Select your PPE tier based on the operational state of the chemical.
| PPE Component | Tier 1: Dry Solid Handling (Weighing, Transfer) | Tier 2: Solution / Synthesis (Dissolved in DCM, THF, or EtOAc) |
| Hand Protection | Double Nitrile (4 mil min) Change every 30 mins. | Silver Shield (Laminate) or Viton Standard nitrile degrades rapidly in organic solvents containing aromatics. |
| Eye Protection | Chemical Safety Goggles Must seal against dust.[4] | Face Shield + Goggles Required if volume > 100mL or heating is involved. |
| Respiratory | Fume Hood (Sash < 18") If hood unavailable: P100 Half-Mask. | Fume Hood (Mandatory) Do not rely on respirators for solvent vapors. |
| Body Defense | Lab Coat (Cotton/Poly) + Long Sleeves | Chemical Resistant Apron (Tyvek/PVC) |
Operational Protocol: The "Self-Validating" Workflow
This workflow is designed so that a failure in one step is caught by the safety check in the next.
Phase 1: Preparation & Engineering Controls
-
Ventilation Check: Verify fume hood flow is 80–100 fpm. Tape a small tissue strip to the sash; if it doesn't pull inward effectively, STOP .
-
Static Management: Aromatic esters as dry powders can be statically charged. Use an antistatic gun or ionizer during weighing to prevent "dust fly-out."
Phase 2: Handling & Transfer
-
The "Double-Glove" Technique:
-
Don inner pair of bright blue nitrile gloves.
-
Don outer pair of a different color (e.g., purple or white).
-
Validation: If you see the inner blue color through a tear or degradation in the outer glove, immediately retreat and reglove.
-
-
Solvent Selection: When dissolving, avoid using Methanol if possible, as transesterification can occur, altering your reagent and its safety profile. Dichloromethane (DCM) is a common solvent but permeates nitrile in <2 minutes. Use Laminate gloves for DCM solutions.
Phase 3: Decontamination & Spill Response
-
Solvent Wash: Do not use water initially to clean powder spills; the ester is lipophilic and will smear.
-
Protocol:
Visualized Workflows (DOT Diagrams)
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting appropriate hand protection based on solvent interaction.
Diagram 2: Emergency Spill Response
Caption: Immediate actions to take upon accidental release of material.
[1][3][5][7][8][9]
Disposal & Logistics
Cradle-to-Grave Management: Do not dispose of this chemical down the drain.[8] The hydrolysis products (phenols) are toxic to aquatic life and regulated.
-
Segregation: Segregate as "Non-Halogenated Organic" (unless dissolved in DCM, then "Halogenated").
-
Quenching (Optional for Scale-up): If disposing of active reaction mixtures, quench with aqueous NaOH to hydrolyze the ester intentionally, then neutralize. Note: This creates free phenols; ensure waste stream is compatible with phenolic waste.
-
Labeling: Clearly mark waste containers: "Contains Aromatic Esters & Phenols - Potential Sensitizer."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10][11] The National Academies Press.[12] [Link]
-
PubChem. (n.d.). Compound Summary: 4-Methoxyphenylacetic acid (Hydrolysis product proxy data). National Library of Medicine. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sc.edu [sc.edu]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 11. books.google.cn [books.google.cn]
- 12. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
